molecular formula C5H10N2 B13517189 2-Azabicyclo[2.1.1]hexan-4-amine

2-Azabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13517189
M. Wt: 98.15 g/mol
InChI Key: LVNZUYCZXKDGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[2.1.1]hexan-4-amine is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[2.1.1]hexan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.1.1]hexan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2

InChI Key

LVNZUYCZXKDGKG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN2)N

Origin of Product

United States

Foundational & Exploratory

Conformational Analysis of the 2-Azabicyclo[2.1.1]hexane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The 2-azabicyclo[2.1.1]hexane scaffold represents a critical frontier in the "Escape from Flatland" initiative in modern drug discovery. As a conformationally restricted analogue of proline (often termed 2,4-methanoproline ), this highly strained bicyclic system offers a unique solution to the entropic penalty of ligand binding.

Unlike the larger [2.2.1] (norbornane) or [2.2.2] systems, the [2.1.1] skeleton imposes severe geometric constraints, locking the pyrrolidine ring into a specific puckered conformation. This guide provides a rigorous analysis of its conformational behavior, synthetic accessibility, and application as a bioisostere for ortho-substituted benzenes and proline-rich peptides.

Structural Anatomy & Energetics

The "Book" Geometry

The 2-azabicyclo[2.1.1]hexane system is defined by two cyclobutane rings fused at the C1-C4 bridgehead. Unlike the chair-like cyclohexane, this system adopts a "book" shape (or deeply puckered envelope) to minimize transannular repulsion.

  • Strain Energy: The system is highly strained, with an estimated strain energy (SE) of ~60-65 kcal/mol . This is significantly higher than the [2.2.1] system (~16 kcal/mol), driven by the presence of two fused four-membered rings.

  • Bridgehead Pyramidalization: The bridgehead carbons (C1 and C4) exhibit significant pyramidalization, deviating from ideal

    
     tetrahedral geometry. This results in enhanced 
    
    
    
    -character in the exocyclic bonds, increasing the acidity of bridgehead protons (
    
    
    effects).
Topological Visualization

The following diagram illustrates the connectivity and the critical "Exo/Endo" faces of the methano bridge (C5), which are the primary determinants of steric interactions.

AzabicycloStructure cluster_faces Stereochemical Faces C1 C1 (Bridgehead) N2 N2 (Amine) C1->N2 C3 C3 N2->C3 C4 C4 (Bridgehead) C3->C4 C5 C5 (Methano Bridge) C4->C5 Bridge C6 C6 C4->C6 C5->C1 Bridge Exo EXO Face (Sterically Accessible) Endo ENDO Face (Sterically Shielded) C6->C1

Figure 1: Topological connectivity of 2-azabicyclo[2.1.1]hexane highlighting the bridgehead and methano-bridge positions.

Conformational Dynamics

The Locked Nitrogen Invertomer

In typical pyrrolidines, the nitrogen atom undergoes rapid pyramidal inversion. However, in 2-azabicyclo[2.1.1]hexane, the N2 atom is part of a strained bridge.

  • Inversion Barrier: The geometric constraints render nitrogen inversion energetically prohibitive under physiological conditions. The lone pair is fixed in an orientation relative to the C5-bridge.

  • Implication: When used as a catalyst or ligand, the N-vector is static. This creates a predefined "exit vector" for substituents, distinct from the flexible vector of proline.

Proline Mimicry: Freezing the Pucker

Proline exists in dynamic equilibrium between


-endo (down) and 

-exo (up) puckers. The 2-azabicyclo[2.1.1]hexane scaffold effectively "freezes" the ring into a specific envelope conformation.
ParameterProline (Flexible)2-Azabicyclo[2.1.1]hexane (Rigid)Impact on Binding
Ring Pucker Dynamic (

-endo

exo)
Locked (C5-bridge forces specific pucker)Pre-pays entropic cost of binding.

Torsion
-65° (avg)Fixed (~ -60° to -75°)Ideal for

-turn induction.

Torsion
150° (avg)RestrictedStabilizes polyproline type II helices.
C-N Bond Standard AmidePyramidalized AmideAltered H-bond acceptor capability.
The C5-Bridge Effect (Exo vs. Endo)

Substituents on the C5 methano bridge experience vastly different steric environments:

  • Syn (Endo) Substituents: Project toward the pyrrolidine ring (N2/C3). This creates severe steric clash, often destabilizing the molecule unless the substituent is small (e.g., F, H).

  • Anti (Exo) Substituents: Project away from the ring into open space. This is the preferred position for bulky groups and is utilized to mimic the ortho-position of phenyl rings.

Experimental & Computational Protocols

Protocol: Computational Conformational Search

Standard force fields (MM2/MMFF) often fail to accurately predict the geometry of highly strained rings due to poor parameterization of the bond angles (< 90°).

Step-by-Step Workflow:

  • Initial Generation: Generate 3D coordinates using a distance geometry algorithm (e.g., RDKit).

  • Semi-Empirical Pre-optimization: Use PM7 or AM1 to relax the highly strained starting geometry. Warning: Do not trust energies at this stage.

  • DFT Optimization (Gold Standard):

    • Theory Level: B3LYP or

      
      B97X-D (to account for dispersion).
      
    • Basis Set: 6-31G(d) minimum; def2-TZVP preferred for accurate bond angles.

    • Frequency Calculation: Essential to confirm the stationary point is a minimum (no imaginary frequencies) and not a transition state for ring opening.

  • Strain Energy Calculation: Calculate isodesmic reactions comparing the scaffold to acyclic amines to quantify strain release potential.

CompWorkflow Start Input Structure (2D SMILES) ConfGen Conformer Generation (RDKit/ETKDG) Start->ConfGen QM_Opt DFT Optimization (wB97X-D/def2-TZVP) ConfGen->QM_Opt Input Geometry Freq Frequency Check (NImag = 0?) QM_Opt->Freq Freq->QM_Opt No (Re-optimize) Output Valid 3D Bioisostere Model Freq->Output Yes

Figure 2: Computational workflow for accurate geometry prediction of strained azabocycles.

Protocol: NMR Determination of Stereochemistry

Distinguishing exo vs. endo substituents at C5 is critical.

  • 1H NMR:

    • W-Coupling: Look for long-range "W-plan" coupling (

      
      ) between the endo-proton on C5 and the bridgehead protons.
      
    • Chemical Shift: Endo protons are typically shielded (upfield) relative to exo protons due to the anisotropy of the C-N bond.

  • NOESY/ROESY:

    • Endo-Substituent: Will show strong NOE correlations to the C3 protons (the "bottom" of the book).

    • Exo-Substituent: Will show NOE correlations primarily to the bridgehead (C1/C4) and lack interaction with C3.

Applications in Drug Design[1][2][3][4]

The "Saturated Bioisostere" Strategy

Pavel Mykhailiuk and the Enamine team have pioneered the use of bicyclo[2.1.1]hexanes as saturated bioisosteres of the benzene ring.

  • Ortho-Benzene Mimic: The angle between the C1-C6 and C4-C5 bonds mimics the ortho substitution vector of a phenyl ring (approx 60°).

  • Solubility: Replacing a flat, lipophilic phenyl ring with the 3D,

    
    -rich [2.1.1] system significantly improves aqueous solubility (
    
    
    
    reduction) and metabolic stability (escaping CYP450 planar recognition).
Peptidomimetics (Collagen Stability)

Research by the Raines Lab demonstrated that incorporating 2-azabicyclo[2.1.1]hexane (methanoproline) into collagen strands hyper-stabilizes the triple helix.

  • Mechanism: The pre-organized pucker reduces the entropic cost of folding into the polyproline II helix.

  • Reference: Jenkins, C. L. et al. (2004).

References

  • Mykhailiuk, P. K. (2023).[1][2] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[3] Link

  • Jenkins, C. L., et al. (2004). "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability." Journal of Organic Chemistry. Link

  • Levterov, V. V., et al. (2020).[4] "Water-Soluble Non-Classical Benzene Mimetics." Angewandte Chemie International Edition. Link

  • Guo, R., et al. (2022).[5][6][7] "Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer." Journal of the American Chemical Society.[8][9][5] Link

  • Chernykh, A. V., et al. (2024). "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

An In-Depth Technical Guide to Bicyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclic scaffolds represent a cornerstone of modern medicinal chemistry, offering a powerful strategic tool to overcome the limitations of traditional "flat" aromatic compounds. By introducing conformational rigidity and three-dimensional complexity, these scaffolds provide unparalleled advantages in optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of bicyclic systems for researchers, scientists, and drug development professionals. It delves into the fundamental principles driving their utility, systematically classifies the major structural archetypes, and details robust synthetic strategies for their construction, including natural product-inspired methods and diversity-oriented synthesis. Through in-depth case studies of successful drugs such as Telaprevir and Lurasidone, this whitepaper illustrates the real-world impact of bicyclic scaffolds in treating a range of diseases. Finally, it examines advanced applications in peptide mimickry and fragment-based drug discovery, offering a forward-looking perspective on the evolving role of these privileged structures in the future of medicine.

Introduction: The Strategic Value of Bicyclic Scaffolds in Drug Discovery

Escaping "Flatland": The Shift Towards Three-Dimensionality

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While successful, this "flatland" approach has led to challenges, including poor solubility, metabolic instability, and off-target effects. The industry is now undergoing a strategic shift towards molecules with greater three-dimensional (3D) character, as measured by parameters like the fraction of sp3 hybridized carbons (Fsp3). Bicyclic scaffolds are premier tools in this transition, offering rigid, pre-organized, and structurally complex frameworks that can explore chemical space more effectively and improve the probability of clinical success.[1]

Escaping_Flatland cluster_0 Traditional 'Flat' Molecules (Low Fsp3) cluster_1 3D Bicyclic Scaffolds (High Fsp3) Flat_Molecule Planar, Aromatic High Flexibility Poor Solubility Metabolic Liability Bicyclic_Molecule Rigid, Complex Improved Solubility Enhanced Stability High Selectivity Flat_Molecule->Bicyclic_Molecule 'Escape Flatland' Strategy

Caption: The strategic shift from planar molecules to 3D bicyclic scaffolds.

Defining the Bicyclic Scaffold: A Structural Overview

A bicyclic molecule is one that features two fused rings, sharing at least two atoms. This structural constraint is the source of their unique and valuable properties in drug design. By locking the conformation of the molecule, bicyclic systems reduce the entropic penalty of binding to a biological target, which can lead to a significant increase in potency and selectivity.[2][3]

Key Physicochemical Advantages of Bicyclic Systems

The incorporation of a bicyclic core imparts several beneficial properties compared to more flexible, linear, or monocyclic analogs:

  • Conformational Restriction: This is the most significant advantage. A rigid scaffold pre-organizes substituents into a specific spatial orientation that is optimal for receptor binding, minimizing the entropic loss upon interaction.[4] This can dramatically enhance binding affinity.

  • Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation (e.g., by cytochrome P450 enzymes), increasing the compound's half-life and bioavailability.[5][6]

  • Improved Solubility: By disrupting planarity and crystal packing, the introduction of 3D bicyclic scaffolds often leads to improved aqueous solubility, a critical parameter for drug formulation and absorption.

  • Novel Chemical Space: Bicyclic scaffolds provide access to underexplored areas of chemical space, increasing the likelihood of discovering novel intellectual property and overcoming challenges with "undruggable" targets.[7]

Classification of Bicyclic Scaffolds

Bicyclic systems are categorized based on the arrangement of their rings and the nature of the atoms they share.

Bicyclic_Classification A Bicyclic Scaffolds Three Primary Classes B Fused Share one bond (two adjacent atoms) A->B C Bridged Share two non-adjacent atoms (bridgehead atoms) A->C D Spirocyclic Share a single atom (spiroatom) A->D E Bicyclic Peptides Peptide loops constrained by a chemical scaffold A->E

Caption: The main structural classes of bicyclic scaffolds in medicinal chemistry.

  • 2.1 Fused Systems: The two rings share one bond and two adjacent atoms. This is a common motif found in numerous natural products and synthetic drugs, such as the[8][9]-fused systems explored as dual B-Raf/KDR inhibitors in oncology.[10]

  • 2.2 Bridged Systems: The rings share two non-adjacent atoms, known as "bridgehead" atoms, connected by a "bridge" of one or more atoms. This creates a highly rigid, three-dimensional structure, exemplified by the bicyclo[2.2.1]heptane core of the antipsychotic drug Lurasidone.

  • 2.3 Spirocyclic Systems: The two rings are joined at a single common atom. This arrangement creates a unique and rigid orientation of the two rings perpendicular to each other, offering novel vectors for substituent placement.

  • 2.4 Bicyclic Peptides: This emerging class uses a trifunctional chemical scaffold to constrain a linear peptide into two loops, creating molecules with antibody-like affinity and specificity but with the small-molecule advantages of tissue penetration and oral bioavailability.[1][11]

Synthetic Strategies for Bicyclic Scaffold Construction

The creation of complex bicyclic frameworks requires robust and often elegant synthetic strategies. The choice of strategy depends on the desired scaffold, stereochemistry, and the need for diversification.

Natural Product-Inspired Synthesis

Many effective bicyclic scaffolds are inspired by natural products.[12] The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a classic method for constructing six-membered rings and is frequently employed to build bicyclic cores with high stereocontrol.[13]

Experimental Protocol: Diels-Alder Route to a Sordarin-Inspired Scaffold

The following is a generalized protocol inspired by the synthesis of bicyclic scaffolds based on the antifungal natural product sordarin.[14][15]

  • Diene Preparation: A densely functionalized cyclopentenone is prepared over several steps. This precursor is then treated with a silylating agent like TBSOTf and a non-nucleophilic base (e.g., triethylamine) to generate the reactive cyclopentadiene in situ.

  • Cycloaddition: The freshly prepared diene is immediately reacted with a dienophile, such as acrylonitrile, in a suitable solvent like toluene. The reaction is typically heated to drive the cycloaddition forward, forming the desired bicyclo[2.2.1]heptene core.

  • Deprotection and Functional Group Manipulation: The resulting cycloadduct undergoes a series of transformations. Silyl enol ethers are selectively removed, often using a Lewis acid like BF3·OEt2. Protecting groups (e.g., acetates) are cleaved under basic or acidic conditions.

  • Oxidation/Reduction: The scaffold is further elaborated. Ketones may be reduced, and alcohols oxidized to install the necessary pharmacophoric elements, such as the vicinal carboxylic acid and nitrile groups that are critical for the antifungal activity of sordarin analogs.[15]

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for rapidly generating libraries of structurally diverse and complex molecules, including various bicyclic scaffolds, from a common starting material.[16] This approach utilizes "branching" pathways, where a single substrate can be converted into multiple distinct molecular frameworks.[14]

DOS_Workflow cluster_workflow Diversity-Oriented Synthesis (DOS) Workflow Start Simple Linear Starting Material Complexity Complexity- Generating Reactions (e.g., Cascade Cyclization) Start->Complexity Branch Branch Point: Divergent Pathways Complexity->Branch Scaffold1 Bicyclic Scaffold A (e.g., Quinolizidine) Branch->Scaffold1 Path 1 Scaffold2 Bicyclic Scaffold B (e.g., Indolizidine) Branch->Scaffold2 Path 2 Scaffold3 Tricyclic Scaffold C (e.g., 5-6-6 Fused) Branch->Scaffold3 Path 3 Library Diverse Small Molecule Library Scaffold1->Library Scaffold2->Library Scaffold3->Library

Caption: A generalized workflow for Diversity-Oriented Synthesis (DOS).

A notable example involves using a two-directional synthesis to create linear aminoalkenes, which then undergo a Lewis acid-mediated cascade cyclization.[14] Depending on the substrate and reaction conditions, this single strategy can yield a variety of alkaloid-like scaffolds, including pyrrolizidines, indolizidines, and complex tricyclic systems.[16]

Case Studies: Bicyclic Scaffolds in Approved Drugs and Clinical Candidates

The strategic implementation of bicyclic scaffolds has led to the development of numerous blockbuster drugs across various therapeutic areas.

Drug (Brand Name)Bicyclic ScaffoldTherapeutic AreaMechanism of ActionKey Binding Affinity
Telaprevir (Incivek)Fused Pyrrolidine-PiperidineAntiviral (Hepatitis C)Covalent, reversible inhibitor of HCV NS3-4A serine proteaseKi = 7 nM[9]
Lurasidone (Latuda)Bridged Bicyclo[2.2.1]heptaneAntipsychotic (Schizophrenia)D2 and 5-HT2A receptor antagonist; 5-HT7 antagonistD2 Ki = 1.68 nM; 5-HT2A Ki = 2.03 nM; 5-HT7 Ki = 0.49 nM[2][4]
Penicillin G Fused β-Lactam (4-thia-1-azabicyclo[3.2.0]heptane)AntibacterialInhibitor of bacterial cell wall transpeptidaseN/A (Covalent inhibitor)
BT7401 (Clinical)Bicyclic Peptide (Bicycle®)Immuno-OncologyMultivalent agonist of CD137 (4-1BB)Sub-nanomolar (preclinical)[7]
Antivirals: The Story of Telaprevir (Hepatitis C)

Telaprevir was a groundbreaking direct-acting antiviral for the treatment of Hepatitis C. Its structure features a complex peptidomimetic design built around a bicyclic pyrrolidine core. This rigid scaffold precisely orients the key pharmacophoric groups—notably the α-ketoamide warhead—for optimal interaction within the active site of the NS3-4A protease. The conformational constraint provided by the bicyclic system is crucial for its potent inhibitory activity (Ki = 7 nM).[3][9][17]

CNS Disorders: Lurasidone (Schizophrenia)

Lurasidone is a second-generation antipsychotic used to treat schizophrenia and bipolar depression. Its core structure contains a bridged bicyclo[2.2.1]heptane (norbornane) system. This highly rigid and lipophilic scaffold serves as a non-planar anchor that correctly positions the extended piperazine side chain for high-affinity binding to key neurotransmitter receptors. Its unique pharmacological profile, including potent antagonism at D2 and 5-HT7 receptors, is a direct result of its 3D architecture.[2][4][18]

Advanced Applications and Future Directions

Bicyclic Scaffolds in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying low-molecular-weight ligands (fragments) that bind weakly to a target, which are then optimized into potent leads.[19][20] Bicyclic scaffolds are increasingly being used to create fragment libraries with enhanced 3D character. These fragments offer superior starting points for optimization as they already possess favorable properties like conformational rigidity and novel vectors for chemical elaboration.[21] A DOS approach has been successfully used to generate libraries of bicyclic fragments containing privileged azine cores (pyridine, pyrimidine), which are designed to interact with diverse biological targets via hydrogen bonding.[21]

FBDD_Workflow cluster_fbdd Fragment-Based Drug Discovery (FBDD) Workflow Screen 1. Screen Bicyclic Fragment Library (High 3D Character) Hit 2. Identify Weak-Binding 'Hit' Fragment (μM-mM Affinity) Screen->Hit Biophysical Methods (NMR, SPR, X-ray) Optimize 3. Structure-Guided Optimization (Fragment Growing/Linking) Hit->Optimize Medicinal Chemistry Lead 4. Potent Lead Compound (nM Affinity) Optimize->Lead

Caption: The role of bicyclic scaffolds in a typical FBDD campaign.

Bicyclic Peptides: A New Modality

Bicyclic peptides, such as those developed by Bicycle Therapeutics, are at the forefront of drug discovery, bridging the gap between small molecules and biologics.[1] These molecules are identified using techniques like phage display, where vast libraries of peptides containing three reactive cysteine residues are expressed on phage surfaces. The libraries are then treated with a trifunctional chemical scaffold (e.g., tris-(bromomethyl)benzene) to form constrained bicyclic structures in situ. These libraries can be panned against targets of interest, including challenging transmembrane proteins, to rapidly identify high-affinity binders.[7] This technology has yielded clinical candidates in oncology, such as BT7401, a potent CD137 agonist.[7]

Conclusion

Bicyclic scaffolds have firmly established themselves as privileged structures in medicinal chemistry. Their ability to impart conformational rigidity, enhance metabolic stability, and provide access to novel three-dimensional chemical space makes them an indispensable tool for the modern drug hunter. From the covalent inhibition of bacterial enzymes by penicillin to the targeted modulation of CNS receptors by lurasidone and the innovative protein-protein interaction mimicry of bicyclic peptides, these frameworks have consistently delivered clinical successes. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the strategic application of bicyclic scaffolds will continue to drive the discovery of the next generation of therapeutics, successfully navigating the challenges of increasingly complex biological targets.

References

  • An update of the preclinical profile of lurasidone. (n.d.). Journal of Psychopathology. [Link]

  • Seiwert, S., et al. (2008). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). Antimicrobial Agents and Chemotherapy. [Link]

  • Ishibashi, T., et al. (2010). In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. European Psychiatry. [Link]

  • Bar-Haim, G., et al. (2010). Diversity-oriented synthesis of bicyclic and tricyclic alkaloids. Organic & Biomolecular Chemistry. [Link]

  • LATUDA (lurasidone hydrochloride) tablets prescribing information. (n.d.). U.S. Food and Drug Administration. [Link]

  • Moeller, K. D. (1999). The Synthesis of Bicyclic Piperazinone and Related Derivatives. Methods in Molecular Medicine. [Link]

  • BICYCLE® molecules as therapeutic agents for cancer treatment. (n.d.). Health Research Authority. [Link]

  • Bar-Haim, G., et al. (2010). Diversity-oriented synthesis of bicyclic and tricyclic alkaloids. RSC Publishing. [Link]

  • Sola, D., et al. (2016). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. PubMed. [Link]

  • D'hooghe, M., et al. (2000). The synthesis of bicyclic piperazine-2-carboxylic acids. HETEROCYCLES. [Link]

  • Karageorge, G. N., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI. [Link]

  • Horisawa, T., et al. (2013). Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography. PubMed. [Link]

  • Bicycle Therapeutics and Cancer Research UK to collaborate on development of new Bicycle® immuno-oncology candidate, BT7401. (2019). Bicycle Therapeutics. [Link]

  • Stockman, R. A., et al. (2012). Two-directional synthesis as a tool for diversity-oriented synthesis: Synthesis of alkaloid scaffolds. Beilstein Journal of Organic Chemistry. [Link]

  • Gfeller, D., et al. (2013). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC - NIH. [Link]

  • Lenci, E., & Trabocchi, A. (2018). Bicyclic acetals: biological relevance, scaffold analysis, and applications in diversity-oriented synthesis. Organic & Biomolecular Chemistry. [Link]

  • Liu, H., et al. (2015). Studies on[8][9]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. PMC. [Link]

  • Selected Properties of Telaprevir. (n.d.). Toronto General Hospital. [Link]

  • LURASIDONE (CHEMBL1237021). (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Stead, D., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Variation of the bicyclic scaffold. (n.d.). ResearchGate. [Link]

  • The binding conformations of telaprevir, danoprevir, vaniprevir and... (n.d.). ResearchGate. [Link]

  • Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. (n.d.). ResearchGate. [Link]

  • Telaprevir. (2018). Johns Hopkins ABX Guide. [Link]

  • de Souza, N. B., et al. (2023). Fragment-based drug discovery: A graphical review. PMC. [Link]

  • Maslov, N., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica. [Link]

  • Camp, D., et al. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products. [Link]

  • Fragment Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Drug-Like Physicochemical Properties. (2011). R Discovery. [Link]

  • Fragment-Based Drug Discovery. (n.d.). R Discovery. [Link]

  • FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. [Link]

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Potential Biological Activities of 2-Azabicyclo[2.1.1]hexan-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards sp³-rich, three-dimensional molecular scaffolds. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility, metabolic stability, and novel intellectual property. Within this landscape, saturated bicyclic amines have emerged as promising building blocks. This guide provides an in-depth technical exploration of the potential biological activities of a particularly intriguing scaffold: 2-azabicyclo[2.1.1]hexan-4-amine and its derivatives. These conformationally constrained molecules offer a unique spatial arrangement of functional groups, positioning them as valuable tools for medicinal chemists and drug development professionals.

The core of this guide will delve into the foundational principles behind the biological potential of these compounds, explore their interactions with key protein targets, provide detailed experimental protocols for their synthesis and evaluation, and offer a forward-looking perspective on their application in modern drug discovery.

The Scientific Rationale: Bioisosterism and Conformational Constraint

The therapeutic potential of 2-azabicyclo[2.1.1]hexane derivatives is primarily rooted in two key concepts: their role as bioisosteres of phenyl rings and their nature as constrained proline analogues.

Bioisosteric Replacement of Aromatic Rings

The 2-azabicyclo[2.1.1]hexane scaffold serves as a saturated bioisostere for ortho- and meta-substituted benzene rings.[1][2][3][4] This bioisosteric replacement can confer several advantages to a drug candidate by:

  • Improving Physicochemical Properties: Replacing a flat, lipophilic aromatic ring with a three-dimensional, more polar bicyclic amine can lead to increased aqueous solubility and reduced lipophilicity.[1][2] This is a critical consideration in optimizing the pharmacokinetic profile of a drug.

  • Enhancing Metabolic Stability: The C-H bonds on the bicyclic core are generally less susceptible to metabolic oxidation compared to those on an aromatic ring, potentially leading to a longer half-life in vivo.

  • Exploring Novel Chemical Space: The unique geometry of the 2-azabicyclo[2.1.1]hexane scaffold allows for the precise positioning of substituents in vectors that are not accessible with a planar phenyl ring, enabling the exploration of new interactions with biological targets.

The following diagram illustrates the concept of bioisosteric replacement of a phenyl ring with a 2-azabicyclo[2.1.1]hexane core.

Caption: Bioisosteric replacement of a phenyl ring.

Constrained Proline Analogues

The 2-azabicyclo[2.1.1]hexane ring system can be considered a constrained analogue of proline, a unique amino acid that plays a critical role in protein structure and function.[5] The rigid bicyclic structure locks the puckering of the pyrrolidine ring, which can have significant implications for peptide and protein stability. This has been explored in the context of collagen stability, where substitutions on the 2-azabicyclo[2.1.1]hexane ring can influence the trans/cis ratio of the prolyl peptide bond.[5] This conformational constraint can be leveraged in the design of peptidomimetics and probes to study protein-protein interactions.

Potential Biological Targets and Activities

The unique structural features of 2-azabicyclo[2.1.1]hexan-4-amine derivatives make them promising candidates for interacting with a variety of biological targets. While research in this specific area is still emerging, several key areas of potential activity have been identified.

Central Nervous System (CNS) Activity

The ability of small molecules to cross the blood-brain barrier and modulate CNS targets is of high interest in drug discovery. Azabicyclic compounds, in general, have been explored as CNS active agents.[6]

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neuronal signaling.[7][8] Their modulation is a key strategy for the treatment of cognitive disorders, pain, and addiction.[7][9] The rigid structure of 2-azabicyclo[2.1.1]hexane derivatives makes them potential ligands for the orthosteric or allosteric sites of nAChRs. While some initial studies with specific derivatives did not show binding affinity at the α4β2 and α3β4 nAChR subtypes, the modular nature of their synthesis allows for the exploration of a wide range of substituents to probe these interactions further.[10]

The following diagram illustrates a simplified signaling pathway for nAChR activation.

nAChR_Signaling Ligand ACh or Ligand nAChR nAChR Ligand->nAChR Binds Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 Activates NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation

Caption: IRAK4 in the TLR/IL-1R signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of 2-azabicyclo[2.1.1]hexan-4-amine derivatives require robust and reproducible experimental protocols. This section provides an overview of key methodologies.

Synthesis of the 2-Azabicyclo[2.1.1]hexane Scaffold

Several synthetic routes to the 2-azabicyclo[2.1.1]hexane core have been reported, often involving intramolecular cyclization reactions. A general and efficient method starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. [11] Step-by-Step Methodology:

  • Photochemical preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.

  • Conversion to a cyclobutene dicarbamate derivative.

  • Stereoselective electrophilic addition of a suitable reagent (e.g., phenylselenyl bromide) to the double bond.

  • Ring closure in the presence of a base (e.g., sodium hydride) to afford the 2-azabicyclo[2.1.1]hexane compound.

  • Functional group manipulations to introduce the 4-amine group and other desired substituents. [11] A modular approach involving the Lewis acid-catalyzed addition of bicyclobutanes to imines has also been developed, allowing for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. [12]

Biological Evaluation: In Vitro Assays

The following are examples of in vitro assays that can be employed to evaluate the biological activity of 2-azabicyclo[2.1.1]hexan-4-amine derivatives.

This assay determines the affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells).

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

  • Test compounds.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

This assay measures the ability of a test compound to inhibit the enzymatic activity of IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme.

  • Kinase buffer.

  • ATP.

  • Substrate (e.g., myelin basic protein).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Test compounds.

Procedure:

  • Incubate the IRAK4 enzyme with the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • After a set incubation period, stop the reaction.

  • Detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • A decrease in luminescence indicates inhibition of IRAK4 activity.

  • Calculate the IC₅₀ value of the test compound.

The following diagram outlines the workflow for an in vitro kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP & Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay.

Structure-Activity Relationships (SAR) and Future Directions

The modular synthesis of 2-azabicyclo[2.1.1]hexane derivatives is well-suited for systematic SAR exploration. Key areas for future investigation include:

  • Substitution at the 4-amino group: Modification of the amine with various substituents will be crucial for modulating potency and selectivity for different biological targets.

  • Substitution on the bicyclic core: Introducing substituents at other positions on the ring system can fine-tune the conformational properties and introduce new interactions with target proteins.

  • Stereochemistry: The stereoisomers of substituted 2-azabicyclo[2.1.1]hexanes may exhibit different biological activities, and their separation and individual evaluation will be important.

The continued exploration of this unique scaffold holds significant promise for the discovery of novel therapeutics with improved drug-like properties. As our understanding of the biological roles of these compounds expands, so too will their potential applications in addressing unmet medical needs.

Conclusion

The 2-azabicyclo[2.1.1]hexan-4-amine scaffold represents a compelling starting point for the design of novel, three-dimensional drug candidates. Their ability to act as bioisosteres for aromatic rings and as conformationally constrained proline analogues provides a strong rationale for their potential biological activity. While the exploration of their therapeutic potential is still in its early stages, the available synthetic methodologies and the initial biological insights suggest that these compounds are poised to make a significant impact on the future of drug discovery. This guide has provided a technical framework for understanding and investigating the potential of these fascinating molecules, with the aim of inspiring further research and development in this exciting area of medicinal chemistry.

References

Sources

In silico modeling of 2-Azabicyclo[2.1.1]hexan-4-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Modeling Strained Bioisosteres

Executive Summary

The transition from planar aromatic scaffolds to saturated, three-dimensional (3D) bioisosteres is a dominant trend in modern drug discovery—often described as the "Escape from Flatland." The 2-azabicyclo[2.1.1]hexan-4-amine (2-ABH) core represents a high-value, rigidified diamine scaffold. It serves as a saturated mimic of ortho-substituted phenyl rings and a conformationally locked analog of proline or piperazine.

However, the significant ring strain (~60 kcal/mol) and unique hybridization of the bridgehead atoms in 2-ABH render standard molecular mechanics (MM) force fields prone to error. This guide details a self-validating in silico workflow to accurately model this scaffold, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulation.

Part 1: Structural Integrity & Quantum Mechanical Parameterization

Standard force fields (e.g., OPLS3e, AMBER ff14SB) are often parameterized on unstrained fragments. The [2.1.1] bridge introduces geometric constraints that deviate from ideal tetrahedral angles. Relying solely on MM geometry optimization can lead to incorrect puckering states and bond vectors.

1.1 The QM Protocol

To ensure structural accuracy, you must derive partial charges and geometric parameters ab initio.

Step-by-Step Workflow:

  • Conformer Generation: Generate initial 3D coordinates. Do not rely on a single conformer; the [2.1.1] system is rigid, but substituents on the amine (N4) or the ring nitrogen (N2) can adopt specific rotamers.

  • Geometry Optimization (DFT):

    • Theory Level: B3LYP-D3(BJ) / 6-31G** or M06-2X / def2-TZVP.

    • Note: The D3 dispersion correction is critical for accurately modeling intramolecular non-covalent interactions if the amine is substituted.

  • Frequency Calculation:

    • Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state minimum.

  • Electrostatic Potential (ESP) Fitting:

    • Calculate the ESP surface.

    • Fit charges using the RESP (Restrained Electrostatic Potential) model (for AMBER) or CM5 (for OPLS). This captures the electron-withdrawing nature of the strained bridgehead more accurately than Gasteiger charges.

1.2 Visualization: Parameterization Pipeline

QM_Pipeline cluster_0 Input cluster_1 QM Execution cluster_2 Output SMILES 2D SMILES (N2 Bridge) GeomOpt DFT Optimization (B3LYP-D3/6-31G**) SMILES->GeomOpt FreqCheck Freq Check (NImag = 0) GeomOpt->FreqCheck FreqCheck->GeomOpt Fail (Re-opt) ESP ESP Surface Calculation FreqCheck->ESP Pass RESP RESP Charge Fitting ESP->RESP Topology Force Field Topology (.mol2/.prep) RESP->Topology

Caption: Figure 1. Self-correcting QM parameterization workflow ensuring accurate geometry and charge distribution for strained rings.

Part 2: Vector Analysis & Scaffold Hopping

The primary utility of 2-ABH is its defined "exit vectors"—the angle and distance between substituents. When replacing a phenyl ring or a flexible diamine, you must validate that the 2-ABH scaffold maintains the pharmacophoric alignment.

2.1 Geometric Comparison Data

The following table compares the 2-ABH scaffold against common motifs it replaces. Note the "C-N Distance" refers to the distance between the bridgehead carbon (C4) and the bridge nitrogen (N2), which dictates the vector length.

Metric2-Azabicyclo[2.1.1]hexaneortho-Substituted BenzeneProline (C

-endo)
Rigidity High (Locked)High (Planar)Moderate (Puckering)
Exit Vector Angle ~60° (Projected)60°Variable
Bridgehead Hybridization

(Strained)


Lipophilicity (LogP) Lower (Polar surface)HigherModerate
Water Solubility HighLowHigh
2.2 Protocol: Vector Alignment
  • Define Anchors: In your modeling software (e.g., MOE, PyMOL), define the N2 and the C4-amine nitrogen as the two anchor points.

  • Overlay: Superimpose these atoms onto the ortho-substituents of the parent phenyl ring or the N- and C-termini of a proline residue.

  • RMSD Calculation: Calculate the RMSD of the exit vectors (the bonds connecting to the rest of the drug molecule).

    • Acceptance Criteria: RMSD < 0.5 Å for the vector atoms suggests a viable bioisosteric replacement.

Part 3: Physicochemical Profiling (pKa Prediction)

A critical, often overlooked aspect of 2-ABH is the basicity of the bridgehead amine. In bicyclic systems, the "s-character" of the lone pair is increased due to strain (Bent's rule), which typically lowers the pKa compared to acyclic amines.

3.1 The Prediction Challenge

Empirical tools (e.g., ChemAxon) often fail here because their training sets lack sufficient strained bicyclic amines.

3.2 Recommended Protocol: Thermodynamic Cycle (Jaguar pKa)

Do not rely on rapid empirical predictors. Use a QM-based thermodynamic cycle:

  • Gas Phase Optimization: Optimize

    
     (base) and 
    
    
    
    (conjugate acid) in gas phase.
  • Solvation Energy: Perform single-point energy calculations using a continuum solvation model (SMD or PCM) for both species.

  • Calculation:

    
    
    
    
    
    (Where C is a constant referencing the proton solvation energy, typically ~270 kcal/mol).

Insight: Expect the bridgehead primary amine to have a pKa slightly lower (approx. 8.5–9.5) than a standard alkyl primary amine (10.5) due to the inductive effect of the strained cage.

Part 4: Molecular Dynamics & Binding Stability

When docking 2-ABH derivatives, the rigid scaffold acts as a "spacer." The binding affinity is driven by the substituents, but the stability of the pose depends on the scaffold not clashing with the protein wall.

4.1 Simulation Setup
  • Water Model: TIP3P or OPC (OPC is recommended for highly solvated pockets).

  • Time Step: 2.0 fs (with SHAKE constraints on H-bonds).

  • Duration: Minimum 100 ns. The rigidity of the ligand means it will not explore internal conformational space, so convergence should be faster than flexible ligands.

4.2 Analysis: RMSF (Root Mean Square Fluctuation)

Monitor the RMSF of the ligand atoms.

  • Interpretation: The 2-ABH core atoms should show very low RMSF (< 0.5 Å) relative to the protein backbone. High fluctuation indicates the scaffold is "tumbling" in the pocket, suggesting the vector alignment (Part 2) was suboptimal.

4.3 Visualization: Stability Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Docking Initial Docking Pose (Rigid Core) Solvation Solvate (OPC Water) + Neutralize Docking->Solvation Equil NVT/NPT Equilibration (Restrained) Solvation->Equil Prod Production MD (100ns, Unrestrained) Equil->Prod RMSD RMSD Trajectory (Global Stability) Prod->RMSD RMSF RMSF Analysis (Local Fluctuations) Prod->RMSF Decision Binding Mode Validation RMSD->Decision RMSF->Decision

Caption: Figure 2. MD workflow to validate the stability of the rigid 2-ABH scaffold within the binding pocket.

References
  • Mykhailiuk, P. K. (2023).[1][2][3] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][4][5] Nature Chemistry, 15, 1155–1163.[3][5] Link

  • Jenkins, C. L., et al. (2004).[6] Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability.[6] Journal of Organic Chemistry, 69(25), 8565-8573.[6] Link

  • Levterov, V. V., et al. (2023).[3][7] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[3] Chemistry – A European Journal. Link

  • Krow, G. R., & Cannon, K. C. (2004).[8] Azabicyclo[2.1.1]hexanes.[5][8][9][10][11][12] A review. Heterocycles, 62(1), 877. Link

Sources

Methodological & Application

Strategic Derivatization of 2-Azabicyclo[2.1.1]hexan-4-amine: Protocols for the Synthesis of Novel Urea and Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals:

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework represents a critical structural motif in modern medicinal chemistry. As a conformationally restricted, Csp³-rich bioisostere for common aromatic rings, it offers a compelling strategy to "escape from flatland," often improving key drug-like properties such as solubility and metabolic stability.[1][2] This guide provides detailed application notes and validated protocols for the synthesis of ureas and sulfonamides derived from the key building block, 2-azabicyclo[2.1.1]hexan-4-amine. We delve into the mechanistic rationale behind two robust methods for urea formation and a classic approach for sulfonamide synthesis, empowering researchers to expand their chemical library with novel, three-dimensional molecular architectures.

The Strategic Value of the 2-Azabicyclo[2.1.1]hexane Scaffold

The pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of drug discovery. Rigid, saturated bicyclic systems have become increasingly important as scaffolds and bioisosteres for small molecule drug candidates.[1] The aza-BCH core, in particular, is a topologically complex pyrrolidine analog that introduces a defined three-dimensional geometry.[3][4] Incorporating these structures can lead to significant enhancements in:

  • Physicochemical Properties: Improved aqueous solubility and reduced lipophilicity (LogP) compared to their "flat" aromatic counterparts.[1][5]

  • Metabolic Stability: The rigid, non-aromatic nature of the scaffold can block common sites of metabolic attack, prolonging the half-life of a compound.[1]

  • Target Engagement: The defined spatial orientation of substituents allows for precise and optimized interactions within a biological target's binding pocket.

Despite their value, the modular and enantioselective synthesis of highly functionalized aza-BCHs can be challenging.[1][2][6] Therefore, efficient and reliable methods for derivatizing key intermediates like 2-azabicyclo[2.1.1]hexan-4-amine are of paramount importance for structure-activity relationship (SAR) exploration.

Synthesis of Urea Derivatives from 2-Azabicyclo[2.1.1]hexan-4-amine

Urea moieties are prevalent in pharmaceuticals due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. We present two primary protocols for the synthesis of ureas from 2-azabicyclo[2.1.1]hexan-4-amine.

Mechanistic Overview: Urea Formation Pathways

The synthesis of ureas from a primary amine typically involves its reaction with an electrophilic carbonyl source. The two main strategies detailed here involve:

  • Direct Reaction with an Isocyanate: The highly electrophilic carbon of the isocyanate group readily undergoes nucleophilic attack by the primary amine. This method is rapid and often quantitative.

  • Reaction with an Activated Carbamate: This two-step approach avoids the direct handling of potentially hazardous isocyanates. An amine is first converted to a stable but activated carbamate (e.g., a 4-nitrophenyl carbamate), which then serves as an excellent acylating agent for the target amine.[7]

Workflow for Urea Synthesis

cluster_start Starting Material cluster_p1 Protocol 1: Isocyanate Addition cluster_p2 Protocol 2: Activated Carbamate start 2-Azabicyclo[2.1.1]hexan-4-amine p1_reagent R-N=C=O (Isocyanate) in Aprotic Solvent (DCM, THF) start->p1_reagent p2_reagent Activated Carbamate (e.g., 4-Nitrophenyl Carbamate) + Base (Et3N) start->p2_reagent p1_product N-Substituted Urea Product p1_reagent->p1_product Nucleophilic Attack p2_product N-Substituted Urea Product p2_reagent->p2_product Nucleophilic Acyl Substitution

Figure 1: Divergent workflows for the synthesis of ureas from 2-azabicyclo[2.1.1]hexan-4-amine.

Detailed Experimental Protocols: Urea Synthesis

Protocol 1: Synthesis via Isocyanate Addition

This protocol is valued for its simplicity and high efficiency.

  • Causality: The direct reaction between the nucleophilic amine and the highly electrophilic isocyanate is thermodynamically favorable and kinetically rapid. An aprotic solvent like dichloromethane (DCM) is chosen to prevent any side reactions.

Step-by-Step Methodology:

  • To a stirred solution of 2-azabicyclo[2.1.1]hexan-4-amine (1.0 eq.) in anhydrous DCM (0.1 M), add the desired isocyanate (R-NCO, 1.05 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) to precipitate the urea, which is then collected by filtration. Alternatively, purification can be achieved via flash column chromatography on silica gel.

Protocol 2: Synthesis via Activated Phenyl Carbamate

This method offers a milder and often safer alternative to using isocyanates, particularly for library synthesis.[7][8]

  • Causality: Phenyl carbamates, especially those with electron-withdrawing groups like a 4-nitro substituent, contain a good leaving group (phenoxide).[7] The reaction is driven by the nucleophilic attack of the amine, displacing the phenoxide to form the stable urea bond. A non-nucleophilic base like triethylamine (Et₃N) is used to facilitate the reaction.

Step-by-Step Methodology:

  • To a solution of 2-azabicyclo[2.1.1]hexan-4-amine (1.0 eq.) and triethylamine (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or DCM (0.2 M), add the substituted phenyl carbamate (e.g., R-NHCO-OPh, 1.1 eq.).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 4-16 hours.

  • Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M NaOH (aq) to remove the phenol byproduct, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography.

Data Summary: Urea Synthesis
ParameterProtocol 1: Isocyanate AdditionProtocol 2: Activated Carbamate
Key Reagent R-N=C=OR-NH-CO-OAr
Base Not requiredTriethylamine or DIPEA
Solvent DCM, THF, AcetonitrileDMF, DMSO, DCM
Temperature 0 °C to Room Temp.Room Temp. to 50 °C
Reaction Time 1 - 4 hours4 - 16 hours
Advantages Fast, high yield, simpleAvoids isocyanates, good for library synthesis
Considerations Isocyanates can be toxic/moisture-sensitiveLonger reaction times, requires base

Synthesis of Sulfonamide Derivatives from 2-Azabicyclo[2.1.1]hexan-4-amine

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticancer agents.[9] Its synthesis from a primary amine is a robust and well-established transformation.

Mechanistic Overview: Sulfonamide Formation

The standard synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.[10][11] The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The amine acts as a nucleophile, attacking the sulfur center and displacing the chloride ion.

Workflow for Sulfonamide Synthesis

cluster_start Starting Material cluster_p3 Protocol 3: Sulfonylation start 2-Azabicyclo[2.1.1]hexan-4-amine p3_reagent R-SO2Cl (Sulfonyl Chloride) + Base (Pyridine, Et3N, or KOH) start->p3_reagent p3_reaction Nucleophilic Attack on Sulfur p3_reagent->p3_reaction p3_product N-Substituted Sulfonamide Product p3_reaction->p3_product

Figure 2: Workflow for the synthesis of sulfonamides via reaction with sulfonyl chlorides.

Detailed Experimental Protocol: Sulfonamide Synthesis
  • Causality: This reaction generates one equivalent of hydrochloric acid (HCl). A base is essential to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can serve as both the base and the solvent, while in other solvents like DCM, a tertiary amine base is required.[10]

Step-by-Step Methodology:

  • Dissolve 2-azabicyclo[2.1.1]hexan-4-amine (1.0 eq.) in anhydrous pyridine or DCM (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • If using DCM, add a suitable base such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq.) portion-wise or as a solution in the reaction solvent, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if pyridine was used as the solvent, remove it under high vacuum. If DCM was used, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq) (to remove excess base), saturated sodium bicarbonate (aq), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography on silica gel.

Data Summary: Sulfonamide Synthesis
ParameterProtocol 3: Sulfonylation
Key Reagent R-SO₂Cl (e.g., TsCl, MsCl, NsCl)
Base Pyridine, Triethylamine, DIPEA, KOH[10]
Solvent Pyridine, DCM, THF
Temperature 0 °C to Room Temp.
Reaction Time 2 - 12 hours
Advantages Highly reliable, broad substrate scope, well-established
Considerations Requires a stoichiometric amount of base

Conclusion

2-Azabicyclo[2.1.1]hexan-4-amine is a valuable building block for introducing novel, three-dimensional character into drug candidates. The protocols detailed in this guide provide robust and reproducible methods for the synthesis of diverse urea and sulfonamide libraries. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these procedures to a wide range of substrates, accelerating the discovery of next-generation therapeutics with superior pharmacological properties.

References

  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chernykh, A.V., Liashuk, O.S., Hurieva, A.M., Volochnyuk, D.M., & Grygorenko, O.O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). Retrieved from [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kowalski, K., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2396. Retrieved from [Link]

  • Krow, G. R., et al. (1998). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry, 63(20), 7132-7133. Retrieved from [Link]

  • Synthesis of sulfonamides 10–13. (n.d.). ResearchGate. Retrieved from [Link]

  • Korabik, M., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules, 25(21), 5200. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ali, D., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. Retrieved from [Link]

  • Wang, Y., et al. (2024). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Beaulieu, F., & Gagnon, D. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762.
  • Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8561-8564. Retrieved from [Link]

  • 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. (2024). ResearchGate. Retrieved from [Link]

  • Fang, B., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(2), 416-420. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. (2010). ResearchGate. Retrieved from [Link]

  • Krow, G. R. (2004). Azabicyclo[2.1.1]hexanes. A review. Heterocycles, 62(1), 877-898. Retrieved from [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). ResearchGate. Retrieved from [Link]

Sources

Application Note: 2-Azabicyclo[2.1.1]hexan-4-amine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals integrating 2-Azabicyclo[2.1.1]hexan-4-amine into peptide backbones. This guide addresses the specific synthetic challenges posed by the steric and electronic properties of this rigid bicyclic scaffold.

Executive Summary & Rationale

The integration of 2-Azabicyclo[2.1.1]hexan-4-amine (2-Aza-BCH) into peptide sequences represents a strategic shift in peptidomimetic design. Unlike flexible alkyl linkers or planar aromatic rings, the 2-Aza-BCH scaffold offers a unique, saturated 3D architecture.

Key Functional Advantages:
  • Phenyl Bioisostere: The [2.1.1] bicyclic system serves as a saturated bioisostere for ortho- or meta-substituted benzenes (anilines), maintaining the vector orientation of substituents while significantly increasing sp³ character.

  • Conformational Locking: The rigid bridgehead amine restricts the rotational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation and reducing the entropic penalty of receptor binding.

  • Physicochemical Profile: Incorporation improves aqueous solubility and metabolic stability compared to their aromatic counterparts, a critical factor in optimizing ADME properties.

Chemical Profile & Synthetic Challenges

Successful use of 2-Aza-BCH in SPPS requires understanding its distinct reactivity profile.

FeaturePropertySynthetic Implication
Steric Environment High The C4-amine is a bridgehead amine. It is shielded by the bicyclic cage, making nucleophilic attack on activated esters kinetically slow.
Nucleophilicity Low to Moderate While not electron-deficient like an aniline, the steric bulk prevents optimal orbital overlap during coupling.
Ring Nitrogen (N2) Secondary Amine Typically protected (e.g., Boc, Fmoc) or substituted. If free, it is more nucleophilic than the C4-bridgehead amine but still hindered.
Stability High The saturated cage is stable to standard SPPS deprotection conditions (20% Piperidine) and cleavage cocktails (95% TFA).

Core Protocol: Coupling to the Bridgehead Amine

The most critical step is forming the amide bond to the exocyclic bridgehead amine (C4-NH₂). Standard protocols (e.g., DIC/HOBt, room temperature) often result in deletion sequences or incomplete coupling.

Method A: Microwave-Assisted Coupling (Recommended)

Rationale: Thermal energy is required to overcome the steric barrier of the bridgehead carbon.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (with the free amine exposed) in DMF for 20 minutes.

  • Activation Cocktail:

    • Amino Acid (4.0 - 5.0 equivalents)

    • HATU (3.9 - 4.9 equivalents)

    • DIEA (8.0 - 10.0 equivalents)

    • Note: Pre-activate for 30-60 seconds before adding to resin.

  • Coupling Reaction:

    • Microwave: 75°C for 10 minutes (Power: 30-50W).

    • Alternative (Conventional Heating): 50°C for 60-90 minutes with agitation.

  • Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary/hindered amines) or a micro-cleavage followed by LC-MS. The Kaiser test may yield false negatives due to steric shielding.

Method B: Double Coupling Strategy (For Temperature-Sensitive Substrates)

If the incoming amino acid is prone to racemization (e.g., Cys, His) at high temperatures, use a double coupling cycle at lower temperatures.

  • Cycle 1: HOAt/DIC (1:1) in DMF/NMP, 2 hours at RT.

  • Wash: DMF (3x).

  • Cycle 2: HATU/DIEA in DMF, 1 hour at RT.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for coupling the hindered 2-Aza-BCH scaffold.

SPPS_Workflow Start Start: Resin-Bound 2-Aza-BCH Amine Activation Pre-activation (AA + HATU + DIEA) Start->Activation Coupling Microwave Coupling (75°C, 10 min) Activation->Coupling Wash Wash Steps (DMF/DCM) Coupling->Wash Test QC: Chloranil/LC-MS Wash->Test Success Proceed to Deprotection Test->Success >99% Conversion Fail Incomplete Coupling Test->Fail <99% Conversion Retry Re-Couple: Change Solvent (NMP) Increase Temp (85°C) Fail->Retry First Failure Cap Acetylation Capping (Ac2O/Pyridine) Fail->Cap Second Failure Retry->Wash

Caption: Optimization workflow for coupling sterically hindered bridgehead amines in SPPS.

Post-Synthesis Considerations

Cleavage from Resin

The 2-Aza-BCH scaffold is stable under standard acidic cleavage conditions.

  • Cocktail: TFA (95%), TIS (2.5%), H₂O (2.5%).

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

Purification (HPLC)

Due to the increased polarity of the bridgehead amine compared to a phenyl ring, the retention time on C18 columns will likely shift earlier (lower % ACN).

  • Column: C18 or C8 (for very hydrophobic peptides).

  • Buffer: 0.1% TFA in Water/Acetonitrile.

  • Detection: 210-220 nm (Amide bond). Note: The 2-Aza-BCH scaffold itself lacks a strong chromophore unlike the phenyl ring it replaces, so rely on the peptide backbone absorption.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance at C4-bridgehead.Switch to HATU or PyAOP . Increase temperature to 75°C . Use NMP instead of DMF to reduce aggregation.
Incomplete Fmoc Removal Aggregation of the rigid scaffold.Use DBU (2%) in Piperidine/DMF. Perform deprotection at 50°C .
Side Reactions Ring Nitrogen (N2) reactivity.[1]Ensure the N2 position is orthogonally protected (e.g., N-Boc if N-terminal, or N-Fmoc if in backbone) before starting.

References

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

  • Levterov, V. V., et al. (2018).[2][3] Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Journal of Organic Chemistry.

  • CEM Corporation. High Efficiency Solid Phase Peptide Synthesis (HE-SPPS) Protocols.

  • Enamine Ltd. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity.

Sources

Incorporation of 2-Azabicyclo[2.1.1]hexan-4-amine as a proline analog

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Incorporation of 2-Azabicyclo[2.1.1]hexan-4-amine as a Proline Analog

Authored by: A Senior Application Scientist

Abstract

In the landscape of peptide-based drug discovery and chemical biology, the ability to exert precise control over peptide conformation is paramount. Proline residues play a pivotal role in dictating the secondary structure of peptides, but their inherent conformational flexibility can be a liability. This document provides a comprehensive guide for researchers on the strategic incorporation of 2-azabicyclo[2.1.1]hexan-4-amine, a highly constrained proline analog, into peptide sequences. We will explore the fundamental rationale, the key structural benefits, and provide detailed, field-tested protocols for its successful integration using Solid-Phase Peptide Synthesis (SPPS).

Introduction: Escaping the "Flatland" of Traditional Peptides

The therapeutic potential of peptides is often hampered by poor metabolic stability and low bioavailability, issues frequently linked to their conformational lability. The "escape from flatland" concept in medicinal chemistry advocates for the incorporation of three-dimensional, sp³-rich scaffolds to overcome these challenges.[1] Proline, with its unique cyclic side chain, naturally introduces kinks into a peptide backbone. However, the pyrrolidine ring of proline still possesses significant flexibility, existing in two primary "puckered" conformations (Cγ-endo and Cγ-exo). This flexibility can lead to an equilibrium of different peptide conformers, diluting the desired biological activity.

2-Azabicyclo[2.1.1]hexan-4-amine (aza-BCH) emerges as a superior alternative.[1][2] Its bridged, bicyclic structure effectively locks the geometry, acting as a rigid scaffold that mimics proline but without its conformational ambiguity.[3][4] In essence, this analog can be viewed as a proline derivative where the Cγ atom is locked into both endo and exo puckers simultaneously, presenting a fixed conformational state.[3][4] The incorporation of this building block can lead to peptides with enhanced structural integrity, improved proteolytic resistance, and potentially greater affinity for their biological targets.

The Building Block: A Structural and Physicochemical Comparison

The unique topology of 2-azabicyclo[2.1.1]hexan-4-amine confers properties that are distinct from its natural counterpart, proline. Understanding these differences is key to predicting its impact on a peptide's character.

G cluster_proline L-Proline cluster_azaBCH 2-Azabicyclo[2.1.1]hexan-4-amine Core proline_img azabch_img

Caption: Structural comparison of L-Proline and the 2-azabicyclo[2.1.1]hexane core.

PropertyL-Proline2-Azabicyclo[2.1.1]hexan-4-amine AnalogRationale for Impact
Conformational Flexibility Flexible (Cγ-endo/exo puckers)Highly Rigid / ConstrainedThe bicyclic bridge eliminates ring puckering, locking the backbone dihedral angles.[3][4]
3D Shape Puckered five-membered ringFused five- and four-membered ringsIncreases sp³ character and presents a more defined three-dimensional structure.[1]
Peptide Bond Isomerization Readily interconverts (trans/cis)Strongly biased, often invariantThe rigid structure significantly influences the energy barrier for amide bond rotation.[3][4]
Solubility (Lipophilicity) Moderately hydrophilicOften improved water solubilityThe rigid, non-planar structure can disrupt crystal packing and improve solvation.[1]
Metabolic Stability Susceptible to proteasesPotentially enhanced resistanceThe unnatural, constrained conformation can prevent recognition by proteolytic enzymes.

Synthesis of the Building Block

While commercially available from specialty chemical suppliers, an understanding of the synthesis of the core structure is valuable. Several efficient synthetic routes have been developed, often starting from materials like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride or through photocycloaddition methods.[5][6] Recent advancements have enabled multigram-scale synthesis, making this building block accessible for extensive research and development campaigns.[7] For peptide synthesis, the key intermediate is the N-protected amino acid, typically N-Fmoc-2-azabicyclo[2.1.1]hexane-4-carboxylic acid .

Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of the Fmoc-protected aza-BCH amino acid into a peptide sequence using standard SPPS techniques.[8] The primary challenge with this and other sterically hindered amino acids is ensuring complete and efficient coupling.

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for your C-terminus.

  • Protected Amino Acids: Standard Fmoc-protected amino acids.

  • Key Building Block: Fmoc-2-azabicyclo[2.1.1]hexane-4-carboxylic acid.

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Coupling Reagents:

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • Activator Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • QC Reagent: Kaiser Test Kit or equivalent ninhydrin-based test.

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Experimental Workflow

The following workflow assumes the peptide chain has been synthesized up to the point of adding the aza-BCH analog.

Caption: Workflow for the incorporation of Fmoc-aza-BCH via SPPS.

Step-by-Step Protocol

1. Resin Preparation and Deprotection: a. Swell the peptide-resin in DMF for 30 minutes. b. Drain the DMF and add the deprotection solution (20% piperidine/DMF). Agitate for 5 minutes. c. Drain and repeat the deprotection step with fresh solution for 10 minutes. d. Drain and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

2. Amino Acid Activation and Coupling (Critical Step):

  • Rationale: Due to the steric hindrance of the bicyclic system, a powerful uronium-based coupling reagent like HATU is strongly recommended. It forms a highly reactive activated ester, increasing the rate of acylation and minimizing side reactions like racemization. a. In a separate vessel, dissolve Fmoc-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (3 equivalents relative to resin loading), HATU (2.95 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. b. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).

3. Monitoring and Quality Control: a. After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and IPA, and dry them. b. Perform a Kaiser test.

  • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.
  • Positive Result (Blue/Purple Beads): The coupling is incomplete. There are still free primary amines. Proceed immediately to the recoupling step.

4. Recoupling (If Necessary): a. Drain the reaction vessel. Do NOT perform a deprotection step. b. Immediately add a freshly prepared solution of activated Fmoc-aza-BCH as described in step 2. c. Allow the recoupling reaction to proceed for another 1-2 hours. d. Repeat the Kaiser test. If it is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle to avoid deletion sequences.

5. Chain Elongation, Cleavage, and Purification: a. Once the aza-BCH residue is successfully coupled, continue with the synthesis of the remaining peptide sequence using standard protocols. b. After the final N-terminal Fmoc group is removed, wash the resin extensively with DCM and dry it under vacuum. c. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail for 2-3 hours. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. e. Confirm the final product identity and purity by LC-MS.

Expected Outcomes and Applications

The successful incorporation of 2-azabicyclo[2.1.1]hexan-4-amine provides a powerful tool for manipulating peptide and protein structure.

  • Conformational Locking: The primary benefit is the rigidification of the peptide backbone. This has been effectively used to study and stabilize the triple-helical structure of collagen, where proline and hydroxyproline are abundant.[3] The fixed pucker of the aza-BCH analog can significantly enhance the thermal stability of collagen mimetic peptides.

  • Modulating Biological Activity: By locking a peptide into a specific bioactive conformation, it is often possible to enhance binding affinity to receptors or enzymes. This strategy is central to modern peptidomimetic drug design.[9]

  • Probing Structure-Activity Relationships (SAR): Replacing a proline with this analog can provide definitive answers about the required conformation for biological activity. If the analog-containing peptide is more active, it suggests the rigid conformation is beneficial. If activity is lost, it indicates that the flexibility of proline was necessary.

Troubleshooting

ProblemPossible CauseRecommended Solution
Positive Kaiser test after initial coupling Incomplete reaction due to steric hindrance.Immediately perform a second coupling (recouple) with freshly activated amino acid. Consider increasing coupling time or using microwave-assisted SPPS if available.
Low final yield of the desired peptide Incomplete couplings leading to capped or deletion sequences.Ensure a negative Kaiser test at each step. Use high-quality, fresh coupling reagents. For the aza-BCH step, use a minimum of 3 equivalents of the amino acid.
Difficulty purifying the final peptide Presence of deletion sequences close in mass to the target peptide.Optimize the coupling protocol for the aza-BCH. Consider using a different activator base like collidine, which is less likely to cause Fmoc deprotection.

References

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). Available at ResearchGate. [Link]

  • Eget, T. C., et al. (2022). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab, University of Wisconsin-Madison. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Krow, G. R., et al. (2005). Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. [Link]

  • Krow, G. R., et al. (1992). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry, 57(14), 4040–4043. [Link]

  • Rogozińska-Szymczak, M., & Stępniak, P. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules, 26(17), 5221. [Link]

  • Liao, H., et al. (2016). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Halab, L., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101–122. [Link]

  • Eget, T. C., et al. (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Eget, T. C., et al. (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH. [Link]

Sources

Application of 2-Azabicyclo[2.1.1]hexan-4-amine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-Azabicyclo[2.1.1]hexan-4-amine in Kinase Inhibitor Optimization

Executive Summary

This guide details the application of 2-azabicyclo[2.1.1]hexan-4-amine (2-ABH-4N) as a high-value bioisostere in kinase inhibitor design. As drug discovery moves away from planar aromatic scaffolds ("Flatland") to improve physicochemical properties, the 2-ABH-4N scaffold offers a critical solution. It functions as a rigid, saturated mimic of 1,3-disubstituted benzenes (meta-phenylene) or piperazines , providing precise exit vectors while significantly enhancing solubility (


) and metabolic stability.

Key Advantages:

  • Vector Precision: Mimics the ~120° bond angle of meta-substituted aromatics but with a 3D twist.

  • Solubility: Lowers lipophilicity (LogD) and disrupts crystal packing energy compared to planar rings.

  • Metabolic Stability: Eliminates aromatic hydroxylation sites common in phenyl linkers.

Structural & Physicochemical Rationale

The Bioisosteric Geometric Match

Kinase inhibitors frequently utilize a solvent-front moiety connected to the hinge-binder via a linker. Standard linkers like m-phenylenediamine or piperazine are often metabolic liabilities.

  • Bicyclo[1.1.1]pentane (BCP): Mimics para-phenylene (180° vector).

  • 2-Azabicyclo[2.1.1]hexane (2-ABH): Mimics meta-phenylene or ortho-phenylene depending on substitution.

The 2-ABH-4N derivative (amine at bridgehead C4, secondary amine at N2) creates a rigid vector separation ideal for replacing 1,3-diamines.

Comparative Metrics
Propertym-PhenylenediaminePiperazine2-Azabicyclo[2.1.1]hexan-4-amine
Geometry Planar (2D)Chair (3D, flexible)Rigid Bicyclic (3D)
Exit Vector Angle ~120°~180° (variable)~116° (Rigid)
Hybridization



Metabolic Risk High (Epoxidation/Hydroxylation)Moderate (N-oxidation)Low
Solubility Impact Neutral/PoorGoodExcellent
Visualization of Structural Relationships

Bioisostere_Logic cluster_flat Traditional Scaffolds (Flatland) cluster_3d Saturated Bioisosteres Benzene m-Phenylenediamine (Planar, Lipophilic) ABH 2-Azabicyclo[2.1.1]hexan-4-amine (Rigid, High Fsp3, Soluble) Benzene->ABH Rigid Replacement (Meta-vector mimicry) Piperazine Piperazine (Flexible, High Clearance) Piperazine->ABH Conformational Locking Properties Improved Properties: 1. Reduced LogD 2. No Aromatic Metabolism 3. Novel IP Space ABH->Properties

Figure 1: Transition from planar/flexible linkers to the rigid 2-ABH scaffold.

Chemical Synthesis Protocols

The synthesis of 2-ABH-4N derivatives typically involves coupling the pre-formed building block (commercially available as N-Boc protected or synthesized via the Mykhailiuk method) to the kinase core.

Scenario: Coupling 2-ABH-4N to a 2,4-Dichloropyrimidine (common kinase hinge binder).

Reagents & Materials
  • Building Block: tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (or the reverse protection: 2-Boc-4-amine).

  • Core: 2,4-Dichloropyrimidine.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide).

  • Catalyst: None (for

    
    ) or Pd_2(dba)_3/Xantphos (for Buchwald-Hartwig if core is unreactive).
    
Step-by-Step Synthesis Workflow

Step 1: Nucleophilic Aromatic Substitution (


) 
Rationale: The C4-amine is a primary amine and sufficiently nucleophilic to displace the C4-chlorine of the pyrimidine (more reactive position) under thermal conditions.
  • Dissolve: In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq) in n-BuOH (0.2 M).

  • Add: Add tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (1.1 eq) and DIPEA (2.5 eq).

  • Heat: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS for conversion of the monochloride intermediate.

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over MgSO4.

  • Purify: Flash column chromatography (Hexane/EtOAc).

Step 2: Deprotection & Functionalization Rationale: Removal of the Boc group at the N2 position exposes the secondary amine, which acts as the vector to the solvent front (tail).

  • Deprotect: Dissolve intermediate in DCM. Add TFA (10–20% v/v). Stir at RT for 1 hour.

  • Free Base: Concentrate. Pass through an SCX-2 cartridge (catch and release) to obtain the free amine.

  • Capping (Tail attachment): React the exposed N2-amine with the desired acyl chloride, sulfonyl chloride, or alkyl halide to complete the inhibitor.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 1. 2,4-Dichloropyrimidine 2. 4-Amino-2-aza-BCH (N2-Boc) Step1 Step 1: SNAr Coupling (n-BuOH, DIPEA, 90°C) Target: C4-Pyrimidine displacement Start->Step1 Inter Intermediate: Pyrimidinyl-amino-BCH-Boc Step1->Inter Step2 Step 2: N2-Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Step3 Step 3: Tail Derivatization (Acylation/Reductive Amination) Step2->Step3 Final Final Kinase Inhibitor (Rigidified Scaffold) Step3->Final

Figure 2: Modular synthesis of 2-ABH modified kinase inhibitors.

Biological Validation Protocols

Once synthesized, the compound must be validated for biochemical potency and selectivity.

Biochemical Assay (TR-FRET / LanthaScreen)

Rationale: TR-FRET is robust against autofluorescence and suitable for measuring binding affinity (


 or 

) of the new rigidified inhibitors.

Protocol:

  • Preparation: Prepare 384-well low-volume plates.

  • Titration: Serially dilute the 2-ABH analog in DMSO (10-point dose-response). Acoustic transfer 10 nL to assay plate.

  • Enzyme Mix: Add Kinase (e.g., EGFR, CDK) and fluorescently labeled antibody (Eu-anti-tag) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Add AlexaFluor-labeled kinase tracer (ATP-competitive probe).

  • Incubation: Incubate 60 min at RT.

  • Read: Measure Time-Resolved FRET on a plate reader (Ex: 340nm, Em: 615nm/665nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to sigmoidal dose-response to determine

    
    .
    
Metabolic Stability Assay (Microsomal Stability)

Rationale: To verify the hypothesis that removing the aromatic ring improves stability.

  • Incubation: Incubate 1 µM compound with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min into acetonitrile containing internal standard.

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Calculation: Calculate intrinsic clearance (

    
    ) based on the elimination rate constant (
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield (Step 1) Steric hindrance of the bridgehead amine.Switch to Buchwald-Hartwig conditions: Pd2(dba)3, BrettPhos, NaOtBu, 100°C.
Insolubility Compound aggregation.The 2-ABH scaffold usually improves solubility.[1] Check the "Tail" moiety lipophilicity. Formulate as HCl or Mesylate salt.
Loss of Potency Incorrect vector angle.The 2-ABH angle (~116°) is tighter than para-phenylene. Ensure the binding pocket accommodates a "bent" conformation. If a straight vector is needed, switch to Bicyclo[1.1.1]pentane.

References

  • Levterov, V. V., et al. (2020).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene and Pyridine." Organic & Biomolecular Chemistry.

  • Denisenko, A., et al. (2023).[3][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[3]

  • Enamine Ltd. (2024).[2][4] "Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity." Enamine Building Blocks.

  • Lopchuk, J. M. (2020). "Bicyclobutanes as masked nucleophiles." Science. (Contextual reference for synthesis precursors).

Sources

Application Notes and Protocols for 2-Azabicyclo[2.1.1]hexan-4-amine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in CNS Drug Discovery

For decades, medicinal chemistry has been dominated by planar, aromatic ring systems. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility, high metabolic liability, and off-target effects. The pursuit of novel therapeutics for the Central Nervous System (CNS) demands a paradigm shift towards greater structural complexity and precision. This has given rise to the "escape from flatland" strategy: the incorporation of three-dimensional, sp³-rich scaffolds into drug candidates.

The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework, and specifically its C4-amino derivative, has emerged as a privileged scaffold in this new paradigm. Its rigid, bicyclic structure offers a distinct advantage over more flexible moieties by pre-organizing appended functional groups into well-defined spatial orientations. This conformational constraint can significantly enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

Furthermore, 2-azabicyclo[2.1.1]hexan-4-amine serves as an excellent bioisostere for the commonly used pyrrolidine ring. Bioisosteric replacement is a powerful strategy to fine-tune a molecule's properties while retaining its core biological activity.[1] Replacing a traditional pyrrolidine with the aza-BCH scaffold has been shown to confer significant advantages for CNS drug candidates, including improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity—all critical factors for successful brain penetration and a favorable safety profile.[2][3]

Part 1: The 2-Azabicyclo[2.1.1]hexane Scaffold: Properties and Advantages

The utility of the aza-BCH scaffold stems from its unique combination of rigidity and favorable physicochemical properties. Its compact, bridged structure provides precise exit vectors for functionalization, allowing chemists to explore chemical space with a high degree of control.

Physicochemical Property Comparison

The introduction of the aza-BCH scaffold can dramatically alter a molecule's properties compared to traditional aromatic rings or even its closest saturated monocyclic analog, pyrrolidine.

PropertyPhenyl Ring (Benzene)Pyrrolidine2-Azabicyclo[2.1.1]hexaneRationale for CNS Advantage
Fraction of sp³ (Fsp³) 01.01.0Higher Fsp³ character is correlated with improved solubility, higher clinical success rates, and better pharmacokinetics.
Calculated LogP (cLogP) ~2.1~0.5~0.4[4]Lower lipophilicity is often desirable to avoid non-specific binding, reduce toxicity, and balance BBB permeability with aqueous solubility.
Topological Polar Surface Area (TPSA) 0 Ų12.0 Ų12.0 ŲThe exposed nitrogen atom provides a site for hydrogen bonding, contributing to solubility without excessive polarity that might hinder BBB crossing.
Conformational Flexibility Rigid (Planar)FlexibleHighly Rigid (3D)Rigidity reduces the entropic cost of binding to a target, potentially increasing potency and selectivity.[5][6] It also provides fixed vectors for substituents.
Aqueous Solubility LowHighHigher than PyrrolidineReplacing phenyl rings or even pyrrolidines with aza-BCH analogs can lead to a significant increase in aqueous solubility.[3][7]
The Strategic Value of Rigidity

Rigid scaffolds are foundational in modern drug design.[1][5] By locking the core structure, the appended pharmacophoric groups are presented to the biological target in a consistent and predictable manner. This eliminates the energetic cost of adopting the correct "active conformation," which flexible molecules must pay upon binding. The result is often a significant boost in binding affinity and, crucially, selectivity against related off-targets.

G cluster_0 Flexible Scaffold (e.g., Alkyl Chain) cluster_1 Rigid Scaffold (e.g., Aza-BCH) a Unbound State (Multiple Conformations) c Bound State (One Active Conformation) a->c High Entropic Penalty (Energy Cost) b Binding Site c->b Binding d Unbound State (Pre-organized) f Bound State (No Conformational Change) d->f Low Entropic Penalty (Favorable) e Binding Site f->e Binding

Caption: Conformational advantage of rigid scaffolds.

Part 2: Synthesis and Derivatization Protocols

A key advantage of the aza-BCH scaffold is the existence of robust and scalable synthetic routes. The following protocols provide a general framework for the synthesis of the core amine and its subsequent derivatization.

Protocol 1: Synthesis of Boc-Protected 2-Azabicyclo[2.1.1]hexan-4-amine

This protocol is a synthesized representation based on established literature methods involving intramolecular cyclization.[2][8][9][10] The synthesis often starts from a suitable cyclobutane precursor. A key step is often an intramolecular photochemical [2+2] cycloaddition or a displacement reaction to forge the strained bicyclic system.

Workflow Diagram:

G A Cyclobutene Precursor B Functional Group Installation A->B Steps 1-2 C Intramolecular Cyclization B->C Key Step D Deprotection / Functionalization C->D Steps 3-4 E Final Scaffold (Aza-BCH-Amine) D->E Final Step

Caption: General synthetic workflow for the aza-BCH core.

Step-by-Step Methodology:

  • Step 1: Precursor Synthesis: An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system can be accomplished starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. This starting material can be prepared using a photochemical method.[8]

  • Step 2: Ring Opening and Functionalization: The anhydride is opened, and the carboxylic acids are converted to carbamates. This step installs the nitrogen atom that will become part of the bicyclic system.

  • Step 3: Key Cyclization: A key strategic step involves a stereoselective electrophilic addition to the double bond of the cyclobutene ring, followed by a ring closure. For example, addition of phenylselenyl bromide can be followed by ring closure in the presence of a base like sodium hydride to afford the protected 2-azabicyclohexane system.[8]

  • Step 4: Functional Group Interconversion: The amine functionality at the C4 position is typically installed from another functional group, such as a hydroxyl or carboxylic acid derivative, which is obtained from the initial synthesis. This can be achieved via a Curtius rearrangement from a carboxylic acid or a Mitsunobu reaction/azide reduction sequence from a hydroxyl group.

  • Step 5: Deprotection: The protecting groups on the C4-amine and the bridgehead nitrogen (e.g., Boc, Cbz) are removed under standard conditions (e.g., acid treatment for Boc) to yield the final 2-azabicyclo[2.1.1]hexan-4-amine, often as a hydrochloride salt.

Note: Specific reagents, solvents, and reaction conditions must be optimized based on the detailed procedures found in the cited literature.[2][8][9][11]

Protocol 2: Derivatization of the C4-Amine Scaffold

The primary amine at the C4 position is the key handle for introducing diversity and building structure-activity relationships (SAR). Standard medicinal chemistry reactions can be employed.[12]

A. Amide Coupling: This is one of the most common reactions in drug discovery.[13]

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected 2-azabicyclo[2.1.1]hexan-4-amine (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Activation: Add a coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at 0 °C for 15 minutes.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane to yield the final amide product as the hydrochloride salt.

B. Reductive Amination: This method is used to form C-N single bonds with aldehydes or ketones.[15][16]

  • Imine Formation: Dissolve the 2-azabicyclo[2.1.1]hexan-4-amine hydrochloride (1.0 equiv) and the desired aldehyde or ketone (1.0 equiv) in a solvent like dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (AcOH, 1.1 equiv).[17]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise to the mixture. This reagent selectively reduces the intermediate iminium ion in the presence of the starting carbonyl.[17]

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Part 3: Protocols for Preclinical Evaluation

Once a library of aza-BCH derivatives is synthesized, a systematic evaluation is required to identify promising CNS drug candidates. The workflow typically progresses from high-throughput in vitro assays to more complex and lower-throughput in vivo models.

In Vitro Evaluation Workflow

G A Synthesized Aza-BCH Library B Primary Screen: Target Binding Assay (e.g., Radioligand Displacement) A->B Identify Binders C Secondary Screen: Functional Cell-Based Assay (e.g., Calcium Flux, cAMP) B->C Confirm Functional Activity (Agonist/Antagonist) D ADME Screen: In Vitro BBB Permeability (e.g., Transwell Assay) C->D Assess CNS Penetration Potential E Hit Compound for In Vivo Studies D->E Select Candidate

Caption: Stepwise in vitro evaluation cascade.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

A critical hurdle for any CNS drug is its ability to cross the blood-brain barrier. The hCMEC/D3 immortalized human cerebral microvascular endothelial cell line is a widely accepted model for assessing this property in vitro.[18][19]

Objective: To determine the apparent permeability coefficient (Papp) of aza-BCH derivatives across a cellular model of the BBB.

Materials:

  • hCMEC/D3 cells (MilliporeSigma, SCC066)[20]

  • Collagen I, Rat Tail[20]

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Assay buffer (HBSS)

  • Test compounds and control compounds (e.g., caffeine for high permeability, Lucifer Yellow for low permeability/monolayer integrity)

  • LC-MS/MS for quantification

Methodology:

  • Plate Coating: Coat Transwell inserts with diluted Collagen I solution (e.g., 50 µg/mL) and incubate for at least 1 hour at 37°C. Aspirate the solution just before seeding cells.[20]

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical (top) side of the coated inserts at a high density (e.g., 40,000 cells/cm²) and culture until a confluent monolayer is formed (typically 5-7 days).[21]

  • Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm tight junction formation. A high TEER value indicates a well-formed barrier. Alternatively, measure the leakage of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayer on both sides with pre-warmed assay buffer.

    • Add the test compound (at a known concentration, e.g., 10 µM) to the apical chamber.

    • Add fresh assay buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C on an orbital shaker to provide gentle shear stress, which can improve barrier properties.[19]

    • At specific time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the basolateral chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the apical chamber.

Data Interpretation:

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted In Vivo BBB PermeabilityAction
> 5.0HighPromising candidate for CNS penetration.
2.0 - 5.0ModerateCandidate may require optimization.
< 2.0Low / ImpermeableUnlikely to cross the BBB effectively. Consider as a negative control or for peripheral targets.
Protocol 4: In Vivo Model for Anxiety (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a standard behavioral assay to evaluate the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) effects of drug candidates in rodents.[22][23]

Objective: To assess the effect of an aza-BCH derivative on anxiety-like behavior in mice.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[24]

  • Two opposite arms are open, and two are enclosed by high walls.

  • An automated video tracking system (e.g., ANY-maze) is used for recording and analysis.[25]

Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the experiment.[25] The experimenter should handle the mice for several days prior to testing to reduce handling stress.[26]

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control at a predetermined time before the test (e.g., 30 minutes). The route and timing depend on the compound's pharmacokinetics.

  • Test Procedure:

    • Gently place the mouse in the center of the maze, facing one of the open arms.[23]

    • Allow the animal to explore the maze freely for a 5-minute session.[24][26]

    • The experimenter should leave the room to avoid influencing the mouse's behavior.

  • Data Collection: The video tracking software records key parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with a suitable cleaning agent (e.g., 70% ethanol) between each animal to remove olfactory cues.[26]

Data Interpretation:

  • Anxiolytic Effect: A statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle control group suggests an anxiety-reducing effect.

  • No Effect: No significant difference from the vehicle control.

  • Anxiogenic Effect: A significant decrease in open arm exploration.

  • Confounding Factors: A significant change in total distance traveled may indicate a sedative or stimulant effect, which could confound the interpretation of the anxiety data.

Part 4: Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro and in vivo protocols are used to build an SAR table. This allows researchers to understand how specific chemical modifications to the aza-BCH scaffold affect biological activity and drug-like properties, guiding the next round of synthesis and optimization.

Hypothetical SAR Table for a G-Protein Coupled Receptor (GPCR) Target:

CompoundR-Group (at C4-Amine)Binding Affinity Ki (nM)Functional Activity EC₅₀ (nM)BBB Permeability Papp (10⁻⁶ cm/s)In Vivo EPM (% Time in Open Arms)
1 -H (Parent Amine)>10,000>10,0003.515% (Vehicle)
2a -C(=O)-Phenyl150450 (Antagonist)2.118%
2b -C(=O)-(4-Fluoro)Phenyl2570 (Antagonist)4.535%
2c -C(=O)-(2-Methoxy)Phenyl300900 (Antagonist)1.516%
3a -(CH₂)-Phenyl80200 (Antagonist)5.232%

SAR Insights:

  • Activity: Acylating the primary amine (Compounds 2a-c) introduces antagonist activity.

  • Potency & Permeability: Adding a 4-fluoro group to the phenyl ring (2b vs 2a) significantly improves both binding affinity and BBB permeability, leading to a strong anxiolytic signal in vivo.

  • Steric Hindrance: Adding a bulky ortho-methoxy group (2c) is detrimental to both binding and permeability, likely due to steric clashes and increased polarity.

  • Linker Modification: Changing the linker from an amide to a methylene (3a vs 2a) maintains good activity and improves permeability.

Conclusion

The 2-azabicyclo[2.1.1]hexan-4-amine scaffold represents a powerful tool for the modern medicinal chemist focused on CNS targets. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties provide a robust starting point for developing potent, selective, and brain-penetrant drug candidates. By leveraging the systematic protocols for synthesis, derivatization, and evaluation outlined here, research teams can efficiently navigate the complex path of CNS drug discovery, moving beyond the limitations of "flatland" chemistry to create innovative therapeutics for challenging neurological and psychiatric disorders.

References

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Available at: [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR, 16(4). Available at: [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4215-4218. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Vu, K., et al. (2013). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of CNS Cryptococcosis. Eukaryotic Cell, 12(4), 624-627. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

  • Jo, A., et al. (2024). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187-4193. Available at: [Link]

  • Trabocchi, A., & Lenci, E. (2016). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]

  • Liao, H., et al. (2016). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Synlett, 27(15), 2251-2253. Available at: [Link]

  • PubChem. 2-Azabicyclo(2.1.1)hexane. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1206-1218. Available at: [Link]

  • Leitch, D. C., et al. (2020). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available at: [Link]

  • World Precision Instruments. Automation and Optimization of 3-D Blood Brain Barrier Model. Available at: [Link]

  • Karas, A., et al. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(14), 4192. Available at: [Link]

  • O'Shea, R. P., et al. (2020). Blood–Brain Barrier Transwell Modeling. ResearchGate. Available at: [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3). Available at: [Link]

  • Zhang, M., et al. (2024). Scaffold Optimization Strategies in Medicinal Chemistry: Chemical Approaches and Artificial Intelligence Applications. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 848-855. Available at: [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. Available at: [Link]

  • Krow, G. R. (2009). Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(7), 3474. Available at: [Link]

  • Levterov, V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 63(19). Available at: [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. Available at: [Link]

Sources

Protocol for the Boc Protection of 2-Azabicyclo[2.1.1]hexan-4-amine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 2-Azabicyclo[2.1.1]hexan-4-amine. This strained bicyclic amine is a valuable building block in medicinal chemistry and drug discovery, and its effective protection is crucial for subsequent synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the reaction mechanism, troubleshooting, and expected analytical outcomes.

Introduction

The 2-azabicyclo[2.1.1]hexane scaffold is a rigid, three-dimensional motif of significant interest in modern pharmaceutical design. Its unique conformational constraints can impart favorable properties to drug candidates, such as improved metabolic stability, target-binding affinity, and reduced off-target effects. The 4-amino derivative, in particular, serves as a key handle for the introduction of diverse functionalities.

To enable selective chemical modifications at other positions of the molecule or to perform coupling reactions, the nucleophilic primary amine of 2-Azabicyclo[2.1.1]hexan-4-amine must often be masked with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of introduction, stability under a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2] This protocol details a reliable method for the Boc protection of 2-Azabicyclo[2.1.1]hexan-4-amine using di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base.

Reaction Principle and Mechanism

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas. The use of a base, such as triethylamine (TEA), is crucial to deprotonate the initially formed ammonium salt, thereby regenerating the nucleophilic amine and driving the reaction to completion.

Experimental Protocol

This protocol is based on established general procedures for the Boc protection of primary amines and has been adapted for the specific substrate, 2-Azabicyclo[2.1.1]hexan-4-amine.[1][4]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride≥95%Commercially AvailableStarting material may be the free base or a salt.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore under an inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Step-by-Step Procedure
  • Preparation of the Free Amine: If starting from the dihydrochloride salt, the free amine must be generated first.

    • Suspend 2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of substrate).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq) dropwise with stirring.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The resulting suspension contains the free amine and triethylamine hydrochloride. This suspension can be used directly in the next step.

  • Boc Protection Reaction:

    • To the stirred suspension of the free amine at room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (approx. 2 mL per mmol of (Boc)₂O).

    • Add an additional portion of triethylamine (1.1 eq).

    • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • Visualization: Staining with ninhydrin (the starting amine will appear as a colored spot, while the Boc-protected product will not). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate as a solid or oil.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Starting Material Preparation cluster_reaction Boc Protection cluster_purification Work-up & Purification Amine_Salt 2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride in DCM Free_Amine Free Amine Suspension Amine_Salt->Free_Amine TEA (2.2 eq), 0 °C to RT Reaction Reaction Mixture Free_Amine->Reaction (Boc)₂O (1.1 eq), TEA (1.1 eq), RT, Overnight Workup Aqueous Work-up Reaction->Workup Quench with H₂O Crude Crude Product Workup->Crude Extraction, Drying, Concentration Purified Purified Product: tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate Crude->Purified Flash Chromatography

Caption: General workflow for the Boc protection of 2-Azabicyclo[2.1.1]hexan-4-amine.

Expected Results and Data Interpretation

The successful synthesis will yield tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate. The expected molecular weight of the product is 198.27 g/mol .[5]

Typical Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • A singlet at approximately 1.45 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.

    • A broad singlet corresponding to the NH of the carbamate.

    • A series of multiplets in the aliphatic region corresponding to the protons of the 2-azabicyclo[2.1.1]hexane core.

  • ¹³C NMR (100 MHz, CDCl₃):

    • A signal at approximately 155 ppm corresponding to the carbonyl carbon of the Boc group.

    • A signal at approximately 80 ppm corresponding to the quaternary carbon of the tert-butyl group.

    • A signal at approximately 28.5 ppm corresponding to the three methyl carbons of the tert-butyl group.

    • Signals in the aliphatic region corresponding to the carbons of the bicyclic core.

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 199.15

    • Expected m/z for [M+Na]⁺: 221.13

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient base to neutralize the HCl salt and drive the reaction.- Low reactivity of the sterically hindered amine.- (Boc)₂O has degraded.- Ensure at least 3 equivalents of TEA are used if starting from the dihydrochloride salt.- Increase the reaction time and/or temperature (e.g., to 40 °C).- Use fresh (Boc)₂O.
Low Yield - Loss of product during aqueous work-up due to some water solubility.- Inefficient extraction.- Saturate the aqueous layer with NaCl before extraction.- Increase the number of extractions with DCM or another suitable organic solvent.
Formation of Side Products - Reaction of (Boc)₂O with residual water.- Use anhydrous solvents and reagents.

Conclusion

This application note provides a detailed and reliable protocol for the Boc protection of 2-Azabicyclo[2.1.1]hexan-4-amine, a critical step in the synthesis of more complex molecules for drug discovery and development. By following this guide, researchers can confidently and efficiently prepare this valuable protected building block.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Mykhailiuk, P. K. et al. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry22 , 24-37 (2024). [Link]

  • PubChem. tert-butyl N-(2-azabicyclo(2.1.1)hexan-4-yl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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Application in the synthesis of GPCR ligands

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Evaluation of G Protein-Coupled Receptor (GPCR) Ligands

Prepared by: Gemini, Senior Application Scientist

Abstract

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them the most intensively studied class of drug targets.[1][2] It is estimated that over 30% of all FDA-approved drugs exert their effects by targeting GPCRs.[3][4] These receptors are activated by a wide array of stimuli, including light, hormones, neurotransmitters, and lipids, and are pivotal in regulating nearly every physiological process.[1][2][5] The synthesis of novel ligands—agonists, antagonists, allosteric modulators, and biased ligands—is the cornerstone of GPCR drug discovery. This guide provides an in-depth overview of modern synthetic strategies, detailed experimental protocols, and analytical techniques essential for the design, creation, and functional validation of GPCR ligands. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of GPCR ligand synthesis.

Introduction: The Central Role of GPCRs in Pharmacology

GPCRs are integral membrane proteins characterized by seven transmembrane helices.[1] Upon binding an extracellular ligand (an agonist), the receptor undergoes a conformational change, enabling it to activate intracellular heterotrimeric G proteins (Gα, Gβ, and Gγ).[6] This activation initiates a cascade of downstream signaling events through the generation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), or through G protein-independent pathways mediated by proteins like β-arrestin.[1][3][5] This dual-axis signaling capability allows for nuanced physiological responses and presents opportunities for developing "biased ligands" that selectively activate one pathway over another, potentially offering improved therapeutic profiles with fewer side effects.[7][8]

The diversity of GPCRs, with over 800 members in the human genome, provides a vast landscape for therapeutic intervention across numerous disease areas, including cardiovascular, metabolic, neurodegenerative, and psychiatric disorders.[1][9][10] However, a significant portion of these receptors remain "orphan" GPCRs, with their endogenous ligands and functions still unknown, representing a frontier for new drug discovery.[5]

GPCR Signaling Pathways: A Conceptual Overview

The canonical signaling pathways initiated by GPCR activation are critical to understanding ligand function. A ligand's ability to stabilize a specific receptor conformation dictates which intracellular partners are recruited and which signaling cascades are triggered.

GPCR_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Response GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist G_Protein Gαβγ (GDP) GPCR_active->G_Protein Coupling Arrestin β-Arrestin GPCR_active->Arrestin Recruitment G_Protein_active Gα (GTP) + Gβγ G_Protein->G_Protein_active GTP/GDP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulation Second_Messenger Second Messengers (cAMP, Ca2+) Effector->Second_Messenger Cellular_Response_A Cellular Response (Arrestin-Mediated) (e.g., Internalization) Arrestin->Cellular_Response_A Cellular_Response_G Cellular Response (G Protein-Mediated) Second_Messenger->Cellular_Response_G

Figure 1. Simplified GPCR G-protein and β-arrestin signaling pathways.

Modern Strategies for GPCR Ligand Synthesis

The approach to synthesizing novel GPCR ligands has evolved significantly with advances in structural biology, computational chemistry, and synthetic methodologies. Modern strategies often integrate multiple disciplines to accelerate the discovery of potent and selective compounds.

Structure-Based Drug Design (SBDD)

The landmark determination of the first high-resolution GPCR crystal structures has ushered in an era of rational, structure-based drug design.[4][11] With hundreds of GPCR-ligand complex structures now publicly available, researchers can visualize the precise interactions within the ligand-binding pocket.[12]

Causality: SBDD leverages 3D structural information to design ligands with high complementarity to the target's binding site. This approach reduces the reliance on random screening and allows for the targeted optimization of properties like affinity and selectivity.[13] Computational tools such as molecular docking are used to predict the binding poses and affinities of virtual compounds, prioritizing the most promising candidates for synthesis.[14][15] This has been instrumental in discovering novel chemical scaffolds for various GPCR targets.[13][14]

Ligand-Based Drug Design (LBDD)

When high-resolution structural data for a target GPCR is unavailable, LBDD provides a powerful alternative. This strategy relies on the knowledge of existing active ligands to develop a pharmacophore model—a 3D representation of the essential steric and electronic features required for biological activity.[9][16][17]

Causality: The principle behind LBDD is that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities. Pharmacophore models are used to screen virtual libraries to identify new molecules that fit the model and are therefore likely to bind to the receptor.[9] This approach is particularly effective for designing focused combinatorial libraries and identifying non-peptidic ligands for peptide-binding GPCRs.[9][18]

Fragment-Based Lead Discovery (FBLD)

FBLD is an efficient method for exploring chemical space to find starting points for lead optimization.[19] Instead of screening large, drug-like molecules, FBLD involves screening libraries of small, low-molecular-weight compounds ("fragments").[19][20]

Causality: Fragments are structurally simple and can make more efficient, high-quality interactions with the target protein.[19] Although they typically bind with low affinity, these interactions serve as robust starting points. Hits are then optimized into potent leads by chemically linking fragments or growing them to occupy adjacent pockets in the binding site.[19][21] Highly sensitive biophysical techniques, such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography, are required to detect the weak binding of these fragments.[20][22]

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large, diverse libraries of compounds for high-throughput screening (HTS).[16][23] This approach allows for the systematic modification of a core scaffold with various building blocks, leading to the synthesis of thousands to millions of related compounds in a single process.

Causality: By creating vast libraries, researchers increase the probability of identifying "hits"—compounds that show activity against a GPCR target in a primary screen.[2][9] These libraries can be designed for diversity to explore broad chemical space or focused around a "privileged scaffold" known to bind to multiple GPCRs, thereby increasing the hit rate for this target class.[17]

Experimental Protocols for Synthesis, Purification, and Characterization

The following protocols provide step-by-step methodologies for the synthesis of a peptide-based GPCR ligand, its subsequent purification, and its functional validation. These protocols are designed to be self-validating, with built-in checkpoints for assessing purity and activity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Ligand

SPPS, pioneered by Bruce Merrifield, is the standard method for synthesizing peptide ligands.[24] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its mild deprotection conditions.[24]

SPPS_Workflow cluster_loop Resin 1. Resin Swelling (e.g., in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM, IPA) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Deprotection2 6. Final Fmoc Deprotection Loop->Deprotection2 Wash3 7. Final Washing (DMF, DCM) Deprotection2->Wash3 Cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 9. Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for the C-terminal residue. Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Thoroughly wash the resin to remove excess piperidine and byproducts. A typical wash cycle is 3x with DMF, 3x with dichloromethane (DCM), and 3x with isopropanol (IPA).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.

    • Expert Insight: The choice of coupling reagent is critical. For sterically hindered amino acids, stronger reagents like HATU may be necessary to ensure complete reaction and prevent deletion sequences.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. A Kaiser test can be performed after each coupling step to confirm the absence of free primary amines, thus validating reaction completion.

  • Cleavage and Side-Chain Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin extensively and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) mixed with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.

  • Peptide Precipitation: Filter the cleavage solution to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Purification is essential to isolate the desired full-length peptide from truncated or modified sequences generated during synthesis.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: Inject the sample and elute using a linear gradient, for example, from 5% to 65% Solvent B over 30-60 minutes. The hydrophobic peptide binds to the C18 stationary phase and elutes as the concentration of the organic solvent (acetonitrile) increases.

  • Fraction Collection: Monitor the column eluent with a UV detector (at 214 nm and 280 nm). Collect fractions corresponding to the major peak, which typically represents the full-length product.

  • Analysis and Pooling: Analyze the collected fractions by Mass Spectrometry to confirm the molecular weight of the desired peptide. Pool the pure fractions and lyophilize to obtain a dry, purified powder.

Protocol 3: Functional Characterization - Calcium Mobilization Assay

For GPCRs that couple to the Gαq pathway, agonist binding leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[25]

Calcium_Assay_Workflow Cell_Culture 1. Cell Seeding (Plate cells expressing target GPCR) Dye_Loading 2. Dye Loading (Incubate with Ca2+-sensitive dye, e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Washing (Remove excess dye) Dye_Loading->Wash Compound_Addition 4. Ligand Addition (Inject synthesized ligand at various concentrations) Wash->Compound_Addition Measurement 5. Fluorescence Measurement (Read plate in a FLIPR or plate reader) Compound_Addition->Measurement Analysis 6. Data Analysis (Plot dose-response curve, calculate EC50) Measurement->Analysis

Figure 3. Experimental workflow for a cell-based calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells stably expressing the GPCR of interest into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the purified synthetic ligand in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading for several seconds.

  • Ligand Addition: The instrument automatically injects the prepared ligand dilutions into the wells while continuously measuring fluorescence.

  • Data Analysis: The increase in fluorescence upon ligand addition corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the ligand concentration to generate a dose-response curve. From this curve, calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response), which is a measure of the ligand's potency.

Data Presentation: Assay Comparison

Choosing the right assay is critical for screening and characterizing synthesized ligands. Different assays measure different points in the GPCR signaling cascade.[1]

Table 1: Comparison of Common High-Throughput GPCR Assays

Assay TypePrincipleMeasured SignalAdvantagesDisadvantages
Receptor Binding Competition between a labeled ligand (radiolabeled or fluorescent) and the test compound.[25]Displacement of labeled ligandHigh-throughput; can identify agonists, antagonists, and allosteric modulators.[25]Use of radioactivity (for radioligands); does not provide functional information.
cAMP Assay Measures the modulation of cyclic AMP, a second messenger produced by Gαs/Gαi activation.[25]cAMP levels (e.g., via FRET/BRET)High-throughput; functional; sensitive.[25]Specific to Gs/Gi-coupled receptors; can miss β-arrestin biased ligands.
Calcium Mobilization Measures intracellular Ca²⁺ release following Gαq activation.[25]Fluorescence of Ca²⁺-sensitive dyesHigh-throughput; functional; robust signal window.[3][25]Specific to Gq-coupled receptors; transient signal.
β-Arrestin Recruitment Detects the interaction between the activated GPCR and β-arrestin.[1]Protein-protein interaction (e.g., BRET, Tango Assay).[1][26]Measures G-protein independent signaling; useful for identifying biased ligands.[1]Can be more complex to set up; may require engineered cell lines.[26]

Conclusion

The synthesis of GPCR ligands is a dynamic and multidisciplinary field that is central to modern drug discovery. The convergence of structural biology, computational modeling, and advanced synthetic chemistry has provided researchers with an unprecedented ability to design and create novel molecules with tailored pharmacological properties. By employing rational design strategies and robust protocols for synthesis, purification, and functional characterization, scientists can efficiently identify and optimize lead compounds. The methodologies outlined in this guide provide a framework for navigating the experimental complexities of this process, ultimately enabling the development of next-generation therapeutics targeting the vast and vital family of G Protein-Coupled Receptors.

References

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  • Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray Official Website. [Link]

  • Gruber, C. W., Muttenthaler, M., & Freissmuth, M. (2010). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Current Pharmaceutical Design, 16(28), 3071-3088. [Link]

  • Jacoby, E., et al. (2006). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(4), 249-289. [Link]

  • Liu, X., et al. (2019). Fragment-Based Computational Method for Designing GPCR Ligands. Journal of Chemical Information and Modeling, 59(11), 4935-4946. [Link]

  • Congreve, M., Marshall, F. (2010). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 53(14), 5047-5060. [Link]

  • Congreve, M., Marshall, F., & Andrews, S. (2014). The Holy Grail realized: Structure-based drug design applied to GPCRs. Biochemical Society Transactions, 42(2), 337-343. [Link]

  • E. Jacoby. (2004). The Different Strategies for Designing GPCR and Kinase Targeted Libraries. Combinatorial Chemistry & High Throughput Screening, 7(5), 495-510. [Link]

  • Gruber, C. W., Muttenthaler, M., & Freissmuth, M. (2010). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Current Pharmaceutical Design, 16(28), 3071-3088. [Link]

  • Brogi, S., Tafi, A., Désaubry, L., & Nebigil, C. G. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 255. [Link]

  • Gruber, C. W., Muttenthaler, M., & Freissmuth, M. (2010). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Current Pharmaceutical Design, 16(28), 3071-3088. [Link]

  • Chen, K., & Obal, D. (2023). New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1259505. [Link]

  • Vohra, S., et al. (2013). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2519-2527. [Link]

  • Massey, E., & Bruce, D. (2021). Expression and purification of recombinant G protein-coupled receptors: A review. Protein Expression and Purification, 185, 105900. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California. [Link]

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  • Congreve, M., et al. (2017). Purification of Stabilized GPCRs for Structural and Biophysical Analyses. Methods in Molecular Biology, 1635, 139-160. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Trends in Pharmacological Sciences, 42(5), 336-348. [Link]

  • Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. Journal of General Physiology, 150(7), 903-913. [Link]

  • Dror, R. O., et al. (2016). GPCR Dynamics: Structures in Motion. Chemical Reviews, 117(1), 139-165. [Link]

  • Evers, A., & Klebe, G. (2004). Drug Design Strategies for Targeting G-Protein-Coupled Receptors. ChemMedChem, 1(8), 790-804. [Link]

  • Qi, Y., et al. (2022). Solubilization, purification, and ligand binding characterization of G protein-coupled receptor SMO in native membrane bilayer using styrene maleic acid copolymer. PeerJ, 10, e13364. [Link]

  • Grisshammer, R. (2009). Purification of recombinant G-protein-coupled receptors. Methods in Enzymology, 463, 639-654. [Link]

  • MDPI. (n.d.). Special Issue: Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI Official Website. [Link]

  • Biopharma Group. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. Biopharma Group Official Website. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41538-41552. [Link]

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Troubleshooting & Optimization

Overcoming low yields in the synthesis of the 2-azabicyclo[2.1.1]hexane core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the 2-azabicyclo[2.1.1]hexane (aza-BCH) core. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, rigid, C(sp³)-rich scaffold. The aza-BCH motif is of significant interest as a bioisostere for pyrrolidines and substituted phenyl rings in medicinal chemistry, often improving key drug-like properties.[1][2] However, its strained bicyclic structure presents unique synthetic challenges that can lead to low yields.

This guide provides in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose and overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during the synthesis of the 2-azabicyclo[2.1.1]hexane core.

Category 1: [3+2] Cycloaddition of Bicyclobutanes (BCBs) and Imines

This formal cycloaddition is a powerful and increasingly popular method for constructing the aza-BCH core.[1][3] However, its success is highly dependent on the nature of the substrates and the choice of catalyst.

Question 1: My [3+2] cycloaddition between a bicyclobutane (BCB) and an imine is giving a low yield of the desired 2-azabicyclo[2.1.1]hexane. What are the likely causes?

Answer: Low yields in this reaction can stem from several factors, primarily related to substrate reactivity, catalyst efficiency, and reaction conditions.

  • Substrate-Dependent Reactivity: A critical factor is the nature of the substituent on the imine nitrogen.

    • N-Alkyl vs. N-Aryl Imines: Lewis acid-catalyzed reactions of BCBs with N-arylimines typically proceed via a formal [3+2] cycloaddition to afford the desired 2-azabicyclo[2.1.1]hexanes. In contrast, N-alkylimines often undergo an addition/elimination pathway, leading to cyclobutenyl methanamine products instead of the bicyclic core.[1] This divergence in reactivity is attributed to the different nucleophilicity and basicity of the nitrogen atom in a common carbocation intermediate.

    • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on either the BCB or the imine can deactivate the system and hinder the cycloaddition.

  • Catalyst Issues:

    • Inappropriate Lewis Acid: The choice and activity of the Lewis acid are crucial. Common Lewis acids like Yb(OTf)₃, Sc(OTf)₃, and BF₃·OEt₂ have been successfully employed.[3][4] However, the optimal Lewis acid can be substrate-dependent. It is advisable to screen a panel of Lewis acids to find the most effective one for your specific substrate pair.

    • Catalyst Decomposition: Some Lewis acids are sensitive to moisture. Ensure you are using anhydrous solvents and inert atmosphere techniques to prevent catalyst deactivation. The addition of 4 Å molecular sieves can be beneficial.[4]

  • Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.

    • Temperature: While many of these reactions proceed at room temperature, gentle heating (e.g., to 50 °C) might be necessary to drive the reaction to completion, especially for less reactive substrates.[4]

Troubleshooting Workflow for Low-Yielding [3+2] Cycloadditions:

Caption: Troubleshooting flowchart for low-yielding [3+2] cycloadditions.

Question 2: I am observing the formation of a cyclobutenyl methanamine byproduct instead of the aza-BCH. How can I suppress this side reaction?

Answer: The formation of cyclobutenyl methanamine is characteristic of reactions involving N-alkylimines.[1] This occurs because the intermediate carbocation undergoes an E1 elimination rather than nucleophilic attack by the nitrogen.

If you are using an N-alkylimine and require the aza-BCH core, a change in synthetic strategy is likely necessary. Consider one of the following approaches:

  • Switch to an N-aryl Imine: If your synthetic route allows, using an N-arylimine is the most direct way to favor the desired [3+2] cycloaddition pathway.

  • Employ an Organocatalytic Approach: Asymmetric organocatalysis using a confined Brønsted acid, such as an imidodiphosphorimidate (IDPi), has been shown to effectively catalyze the formal cycloaddition of BCBs with N-aryl imines.[2] This method may offer a different reactivity profile that could be advantageous.

  • Alternative Synthetic Routes: Explore other methods for synthesizing the aza-BCH core that do not rely on this specific cycloaddition, such as intramolecular cyclization or photochemical approaches.

Category 2: Intramolecular Cyclization Strategies

Intramolecular reactions, such as SN2 cyclizations or the Hofmann-Löffler-Freytag reaction, are classic methods for forming bicyclic systems.

Question 3: My intramolecular SN2 cyclization to form the 2-azabicyclo[2.1.1]hexane ring is inefficient. What are the common pitfalls?

Answer: Intramolecular SN2 reactions to form strained rings can be challenging. Key factors influencing the yield include:

  • Leaving Group Ability: A good leaving group (e.g., tosylate, mesylate, or a halide) is essential. If you are using a poorer leaving group, consider converting it to a more reactive one.

  • Steric Hindrance: Steric bulk near the reacting centers can significantly slow down the intramolecular SN2 reaction. Analyze your substrate for potential steric clashes that might disfavor the required transition state geometry.

  • Ring Strain: The formation of the strained 2-azabicyclo[2.1.1]hexane system is energetically demanding. The reaction may require more forcing conditions (e.g., higher temperatures, stronger base) to overcome this energy barrier.

  • Competing Intermolecular Reactions: At high concentrations, intermolecular SN2 reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization. Running the reaction at high dilution can favor the intramolecular pathway.

Experimental Parameters to Optimize:

ParameterRecommendationRationale
Concentration Use high dilution (e.g., <0.01 M)Minimizes intermolecular side reactions.
Base Screen a range of bases (e.g., NaH, K₂CO₃, t-BuOK)The choice of base can influence deprotonation efficiency and side reactions.
Temperature Gradually increase temperatureMay be required to overcome the activation energy for forming the strained ring.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, THF)These solvents are well-suited for SN2 reactions.

Question 4: The Hofmann-Löffler-Freytag (HLF) reaction to generate the aza-BCH core is giving a complex mixture of products. How can I improve the selectivity?

Answer: The Hofmann-Löffler-Freytag reaction is a powerful C-H functionalization method but can suffer from a lack of selectivity.[5][6] The reaction proceeds via a free-radical mechanism involving an intramolecular 1,5-hydrogen atom transfer.

  • Regioselectivity of Hydrogen Abstraction: The key to a successful HLF reaction is the selective abstraction of a hydrogen atom from the δ-carbon. If there are other accessible C-H bonds (e.g., at the γ- or ε-positions), a mixture of products can be formed. The selectivity is governed by the stability of the resulting carbon radical and the stereoelectronic requirements of the six-membered ring transition state for the hydrogen abstraction.

  • Reaction Conditions:

    • Acid Strength: The reaction is typically carried out in a strong acid (e.g., concentrated H₂SO₄ or trifluoroacetic acid), which protonates the N-haloamine.[7] The choice and concentration of the acid can influence the reaction rate and selectivity.

    • Initiation: The reaction can be initiated thermally or photochemically.[7] Photochemical initiation using UV light can sometimes provide cleaner reactions at lower temperatures.

  • Side Reactions: Over-oxidation or fragmentation of the starting material or product can occur under the harsh reaction conditions.

Improving HLF Reaction Selectivity:

Caption: Decision tree for improving selectivity in the HLF reaction.

Category 3: Photochemical [2+2] Cycloadditions

Intramolecular photochemical [2+2] cycloadditions of acrylic acid derivatives are another viable route to the aza-BCH core, often referred to as 2,4-methanopyrrolidines in this context.

Question 5: My photochemical [2+2] cycloaddition is resulting in low conversion or the formation of byproducts. What should I investigate?

Answer: Photochemical reactions are sensitive to a unique set of parameters. Low yields in a [2+2] photocycloaddition can be due to several factors:

  • Wavelength and Light Source: The wavelength of the UV light must be appropriate to excite the chromophore of your starting material without causing decomposition of the product. If you are using a broad-spectrum lamp, you may be exciting multiple chromophores or causing unwanted side reactions. Using a more specific wavelength with an LED or a filtered lamp can improve selectivity.

  • Quantum Yield: The intrinsic efficiency of the photochemical transformation (the quantum yield) may be low. While this is an inherent property of the molecule, it can sometimes be improved by using a photosensitizer.

  • Solvent: The solvent can influence the excited state lifetime and reactivity. It is also important that the solvent is transparent at the wavelength of irradiation. Acetone, for example, can act as both a solvent and a photosensitizer.

  • Concentration: As with intramolecular cyclizations, high concentrations can lead to intermolecular reactions or quenching of the excited state. Running the reaction at high dilution is generally recommended.

  • Flow Chemistry: For photochemical reactions, using a flow reactor can offer significant advantages over batch processes. Flow chemistry allows for uniform irradiation of the reaction mixture, precise control of residence time, and can help to suppress the formation of byproducts that arise from over-irradiation of the product.

Optimization Parameters for Photochemical [2+2] Cycloadditions:

ParameterRecommendationRationale
Light Source Screen different wavelengths (e.g., 254 nm, 300 nm, 350 nm)Match the excitation wavelength to the substrate's absorbance maximum.
Photosensitizer Consider adding a triplet sensitizer (e.g., acetone, benzophenone)Can improve the efficiency of intersystem crossing to the reactive triplet state.
Solvent Use a UV-transparent solvent (e.g., acetonitrile, cyclohexane)Avoids absorption of light by the solvent.
Reactor Type Consider a flow reactor for better control and scalabilityEnsures uniform irradiation and minimizes product decomposition.

General Troubleshooting

Question 6: I have successfully formed my 2-azabicyclo[2.1.1]hexane product, but I am experiencing significant product loss during purification. What are some strategies to improve recovery?

Answer: The 2-azabicyclo[2.1.1]hexane core can be quite polar, especially when the nitrogen is unprotected, which can make purification challenging.

  • Volatility: The parent 2-azabicyclo[2.1.1]hexane and simple derivatives can be volatile. Avoid excessive heating during solvent removal. It is often best to remove solvents under reduced pressure at or below room temperature.

  • Water Solubility: The hydrochloride salt or the free amine can be highly water-soluble. During aqueous workups, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Adjusting the pH of the aqueous layer can also significantly impact the compound's partitioning between the aqueous and organic phases. For the free amine, extraction from a basic aqueous solution is recommended.

  • Chromatography:

    • Streaking on Silica Gel: The basic nitrogen of the aza-BCH can interact strongly with acidic silica gel, leading to streaking and poor recovery. Consider deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent. Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.

    • Ion-Exchange Chromatography: For highly polar or water-soluble compounds, ion-exchange chromatography can be an effective purification method.[8]

By systematically addressing these common issues, you can significantly improve the yield and reliability of your synthesis of the 2-azabicyclo[2.1.1]hexane core.

References

  • Allen, A., Tharp, A., & Stephenson, C. (2022). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350–14361. [Link]

  • Mykhailiuk, P. K. (2018). Request PDF: Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Hofmann-Loffler-Freytag Reaction. organic-chemistry.org. [Link]

  • Allen, A., Tharp, A., & Stephenson, C. (2022). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Leitch, D. C., et al. (2022). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. [Link]

  • Wikipedia. (2023). Hofmann–Löffler reaction. In Wikipedia. [Link]

  • Zhang, J., et al. (2026). Yb(OTf)3-Catalyzed [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Methylenimines for Modular Synthesis of 1,2,4-Trisubstituted 2-Aza-bicyclo[2.1.1]hexanes. Organic Letters. [Link]

  • Baranov, M. S., et al. (2025). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Wiley. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. In Catalytic Asymmetric Synthesis. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

  • Johnson, J. S., & Tunge, J. A. (2014). [3+2]-Cycloadditions of Azomethine Imines and Ynolates. PMC. [Link]

  • ResearchGate. (n.d.). Request PDF: [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

  • Chopra, H. (2021, September 21). Hofmann–Löffler–Freytag Reaction [Video]. YouTube. [Link]

  • List, B., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Wang, J., et al. (2025). BF3-enabled unusual (3 + 2) cycloaddition of bicyclobutanes with aldimine ester: access to 2-azabicyclo[2.1.1]hexanes. Organic Chemistry Frontiers. [Link]

  • O'Brien, P. (2016). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. PMC. [Link]

  • Gil, A., & Melchiorre, P. (2021). Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. PMC. [Link]

  • Glorius, F., & Brown, M. K. (2024). Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. Nature Communications. [Link]

  • Ghorai, M. K., et al. (2024). Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes. Chemical Science. [Link]

  • SynArchive. (n.d.). Hofmann-Löffler-Freytag Reaction. SynArchive. [Link]

  • Booker-Milburn, K. I., & Fallis, A. G. (2024). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]

  • Yang, Z., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. [Link]

  • List, B., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Wang, J., et al. (2025). Request PDF: BF3-Enabled Unusual (3 + 2) Cycloaddition of Bicyclobutanes with Aldimine Ester: Access to 2-Azabicyclo[2.1.1]hexanes. ResearchGate. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Chemistry Portal. [Link]

  • Brown, M. K. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. PMC. [Link]

  • Mykhailiuk, P. K. (2024). Request PDF: 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]

  • Anderson, E. A. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Semantic Scholar. [Link]

  • Yang, Z., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. [Link]

Sources

Optimization of coupling conditions for sterically hindered 2-azabicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of coupling conditions for 2-azabicyclo[2.1.1]hexanes , a class of rigid,


-rich bioisosteres often referred to as "methanoprolines" or "methanopyrrolidines."

These scaffolds are increasingly used in drug discovery to replace proline or phenyl rings ("Escape from Flatland"), but their unique bicyclic geometry creates significant steric hindrance and electronic constraints that often lead to failed couplings using standard protocols.

User Guide & Troubleshooting Interface

Current Status: Active Scaffold Class: Bicyclic Secondary Amines (Bridged) Primary Challenge: Steric shielding of the N-terminus by the C-5 methylene bridge.

Module 1: Amide Coupling (N-Acylation)

Context: The nitrogen atom in 2-azabicyclo[2.1.1]hexane is less accessible than in proline due to the rigid methylene bridge locking the ring pucker. Standard EDC/HOBt conditions frequently result in low conversion (<30%) or extensive epimerization of the coupling partner.

FAQ: Why is my standard amide coupling failing?

A: The bridgehead carbons (C1/C4) and the bridging methylene (C5) create a "steric wall" around the nitrogen lone pair. Furthermore, the rigid


 bond angles increase ring strain, making the transition state for nucleophilic attack higher in energy.
Optimization Matrix: Reagent Selection
Coupling PartnerRecommended ReagentBase / AdditiveSolventTemp
Simple Acids HATU or COMUDIPEA (3.0 eq)DMF or DMA0°C

RT
Hindered Acids T3P (50% in EtOAc)Pyridine (5.0 eq)EtOAc / 2-MeTHFRT

50°C
Acid Chlorides In situ generation (Ghosez's Reagent)CollidineDCM0°C
Chiral Acids COMU / OxymaTMP (2,4,6-trimethylpyridine)DMF0°C
Troubleshooting Protocol 1.1: The "Hard Coupling" Workflow

Use this when HATU fails to drive conversion >50%.

  • Activation: Dissolve the carboxylic acid (1.1 eq) in dry DMF (

    
    ). Add COMU  (1.1 eq) and TMP  (Collidine, 3.0 eq). Stir for 5 minutes at 0°C to form the active ester.
    
    • Why Collidine? It is less nucleophilic than pyridine/DMAP and reduces the risk of N-acyl transfer side reactions or racemization.

  • Addition: Add the 2-azabicyclo[2.1.1]hexane salt (1.0 eq) directly to the mixture.

  • Promotion: If no reaction after 2h, add HOAt (0.5 eq) as a nucleophilic catalyst.

  • Heat: If stuck, warm to 40°C. Note: These scaffolds are thermally stable up to ~80°C in basic media.

Module 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Context: Attaching this scaffold to an aromatic ring is challenging. The steric bulk prevents easy coordination to Palladium, and once coordinated, the bulky amine makes reductive elimination slow, leading to catalyst deactivation or


-hydride elimination (if alkyl groups are present on the aryl halide).
FAQ: Which ligand system works for this bridged amine?

A: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) . First-generation ligands (BINAP, DPPF) are almost universally ineffective.

  • Preferred: RuPhos or BrettPhos .

  • Why: These ligands create a protective pocket that enforces mono-ligation [L-Pd-Ar], which is the active species required for bulky amine coordination.

Visual Guide: Ligand Selection Decision Tree

BuchwaldLogic start Start: N-Arylation of 2-azabicyclo[2.1.1]hexane halide Identify Electrophile (Ar-X) start->halide cl Aryl Chloride (Electron Neutral/Rich) halide->cl br Aryl Bromide/Triflate (Electron Poor) halide->br hetero Heterocycle (Pyridine, etc.) halide->hetero ruphos System A: Pd(OAc)2 + RuPhos Base: NaOtBu Solvent: Toluene, 100°C cl->ruphos Best for sterics br->ruphos brett System B: Pd-PEPPSI-IPent Base: K2CO3 Solvent: Dioxane, 80°C hetero->brett High N-content xphos System C: XPhos Pd G4 Base: K3PO4 Solvent: tBuOH/H2O hetero->xphos Base sensitive fail Reaction Stalled? ruphos->fail brett->fail xphos->fail iodide Switch to Ullmann: CuI (10%), L-Proline (20%) K3PO4, DMSO, 90°C fail->iodide Yes

Caption: Decision logic for selecting catalytic systems for N-arylation of hindered bicyclic amines.

Troubleshooting Protocol 2.1: The "RuPhos" Standard
  • Catalyst: Use RuPhos Pd G3 or G4 precatalyst (2-5 mol%). Do not mix Pd(OAc)₂ and ligand manually unless necessary; precatalysts ensure proper L:Pd ratio.

  • Base: NaOtBu (1.5 eq) is critical. Weaker bases (carbonates) often fail to deprotonate the bulky amine-Pd complex.

  • Solvent: Toluene or anhydrous Dioxane.

  • Inert Atmosphere: Strict deoxygenation is required. Sparge with Argon for 15 mins.

  • Temperature: Start at 80°C. If no conversion, push to 110°C.

Module 3: Nucleophilic Substitutions ( / )

Context: Using the scaffold as a nucleophile to displace halides without transition metals.

FAQ: Can I use this amine in a standard

reaction?

A: Only with highly activated electrophiles (e.g., 4-fluoronitrobenzene). For less activated systems, the reaction rate is prohibitively slow in alcohols or THF.

Critical Factor: Solvent Effect Research by Krow et al. demonstrates that DMSO is superior to DMF or MeCN for nucleophilic displacements involving this scaffold. The high dielectric constant stabilizes the transition state of the charged intermediate.

Protocol:

  • Solvent: DMSO (Min. volume to dissolve).

  • Base:

    
     (Cesium effect helps solubility).
    
  • Temperature: 100°C - 120°C.

  • Warning: Monitor for decomposition. If the substrate has sensitive groups, switch to the Buchwald conditions (Module 2).

References
  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3] Link

    • Context: Discusses the "Escape from Flatland" and the utility of bicyclo[2.1.1]hexanes.
  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability.[4][5][6] Journal of Organic Chemistry.[1][7][8][9][10] Link

    • Context: Foundational work on the synthesis and structural properties of the scaffold.

  • Krow, G. R., et al. (2009).[11] 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route.[11][12] Journal of Organic Chemistry.[1][7][8][9][10] Link

    • Context: Detailed study on nucleophilic substitutions and solvent effects (DMSO preference).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[13] Chemical Reviews. Link

    • Context: General authority on ligand selection for hindered secondary amines.
  • Chernykh, A. V., et al. (2024).[1][8][14] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry.[1][8][10] Link

    • Context: Recent process chemistry optimization for handling these scaffolds on scale.

Sources

Technical Support Center: Deprotection of N-Tosyl 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective cleavage of the


-toluenesulfonyl (Ts) group from the bridging nitrogen of 2-azabicyclo[2.1.1]hexane.
Case ID:  TS-211-HEX-DEP
Priority:  High (Risk of skeletal rearrangement)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Part 1: The Engineering Challenge

You are working with a 2-azabicyclo[2.1.1]hexane core.[1][2][3] This is not a standard piperidine or pyrrolidine. This system is a "contorted" bioisostere with significant Baeyer strain (angle strain) and Pitzer strain (torsional strain).

  • The Conflict: Sulfonamides are notoriously stable, typically requiring harsh acidic hydrolysis (e.g., 48% HBr/AcOH) or dissolving metal reductions (Li/NH

    
    ) to cleave.
    
  • The Risk: The [2.1.1] system has a strain energy of approximately 60–65 kcal/mol . Harsh acidic conditions or uncontrolled radical reductions can trigger the release of this strain, leading to skeletal rearrangement into thermodynamically more stable 3,4-disubstituted pyrrolidines or cyclobutane derivatives .

This guide prioritizes Single Electron Transfer (SET) methods that operate under neutral or mildly basic conditions to preserve the bicyclic cage.

Part 2: Primary Protocol (The "Surgical" Method)

Method A: Magnesium in Methanol (Mg/MeOH) with Sonication

Status: Recommended First-Line Therapy Mechanism: Surface-mediated Single Electron Transfer (SET)

This method is superior because it operates at room temperature and avoids the strong Lewis acidity that triggers skeletal rearrangement. The magnesium acts as a sacrificial electron donor.

The Workflow

Mg_Deprotection Start N-Ts Substrate Mg_Add Add Mg Turnings (50 equiv) Start->Mg_Add Sonicate Sonication (Activate Surface) Mg_Add->Sonicate Anhydrous MeOH SET_Step SET Mechanism (Mg⁰ → N-S bond) Sonicate->SET_Step Initiation Quench NH4Cl Quench SET_Step->Quench Cleavage Product Free Amine (Intact Cage) Quench->Product

Figure 1: Workflow for Mg/MeOH reductive cleavage. The sonication step is critical for depassivating the magnesium surface.

Step-by-Step Protocol
  • Preparation: Dissolve the N-tosyl-2-azabicyclo[2.1.1]hexane (1.0 mmol) in anhydrous methanol (0.1 M concentration).

    • Note: Do not use ethanol or isopropanol; the rate of reaction correlates with the dielectric constant and solvation capability of methanol.

  • Activation: Add Magnesium turnings (50 mmol, 50 equiv).

    • Critical: If the Mg is old/oxidized, wash with 0.1 M HCl, then water, acetone, and ether, and dry immediately before use.

  • Initiation: Place the reaction vessel in an ultrasonic bath. Sonicate for 15–30 minutes to initiate the reaction (visible bubbling of H

    
     should occur).
    
  • Reaction: Stir vigorously at room temperature (or maintain sonication if possible) for 4–16 hours.

    • Monitoring: TLC will show the disappearance of the non-polar sulfonamide.

  • Workup:

    • Dilute with EtOAc.[4]

    • Quench carefully with saturated aqueous NH

      
      Cl.[4]
      
    • Filter through a Celite pad to remove magnesium salts.[4]

    • Caution: The product is a secondary amine and may be water-soluble. If the product is small, do not do an aqueous wash; instead, evaporate and purify directly via ion-exchange chromatography or treat with HCl/dioxane to isolate as a salt.

Part 3: Secondary Protocol (The "Heavy Duty" Method)

Method B: Sodium Naphthalenide (Na/Naph)

Status: Use only if Method A fails. Risk: Moderate (Risk of over-reduction/ring opening).

If the steric bulk around the bridge nitrogen prevents the surface interaction required for Mg/MeOH, use soluble Sodium Naphthalenide. This provides a homogeneous source of electrons.

Protocol Specifications
  • Temperature Control: Must be performed at -78°C .

  • Stoichiometry: 4–6 equivalents of Na/Naph.

  • Endpoint: The reaction is instantaneous. The green color of the radical anion should persist.

Procedure:

  • Prepare a 1.0 M solution of Sodium Naphthalenide in THF (green/black solution).

  • Cool the substrate solution (THF) to -78°C.

  • Add Na/Naph dropwise until the green color persists for >1 minute.

  • Immediately quench with a proton source (water or mild buffer) at -78°C.

  • Warning: Warming to RT before quenching will likely cleave the C1-C2 bond of the strained ring.

Part 4: Troubleshooting & Diagnostics

Decision Matrix: Why did my reaction fail?

Troubleshooting Issue Reaction Outcome? Stalled No Reaction (Recovered SM) Issue->Stalled Mess Complex Mixture (Ring Opening) Issue->Mess Partial Stalled at 50% Issue->Partial Sol_Stalled Mg Surface Passivated. Add 1 crystal of I2 or use Na/Naph. Stalled->Sol_Stalled Sol_Mess Over-reduction. Switch from Na/Naph to Mg/MeOH. Avoid Acid. Mess->Sol_Mess Sol_Partial Mg depleted or coated. Add fresh Mg and sonicate. Partial->Sol_Partial

Figure 2: Diagnostic logic for common experimental failures.

FAQ: Specific Issues with 2-Azabicyclo[2.1.1]hexane

Q: Can I use HBr in Acetic Acid? It works for my other amines. A: Do not use this. The 2-azabicyclo[2.1.1]hexane system is prone to acid-catalyzed rearrangement. Strong acids can protonate the bridgehead carbon or nitrogen, facilitating a Wagner-Meerwein type rearrangement or simple ring-opening to a cyclobutane derivative.

Q: The Mg/MeOH reaction is producing a thick white sludge and stopped. A: The sludge is magnesium methoxide, which coats the metal surface (passivation).

  • Fix: Add more solvent (MeOH) to dissolve the salts.

  • Fix: Sonicate the flask to mechanically clean the Mg surface.

Q: My product is volatile. How do I isolate it? A: The free amine of 2-azabicyclo[2.1.1]hexane is low molecular weight and potentially volatile.

  • Strategy: Do not concentrate the free base to dryness. Quench the reaction, filter, and immediately add Boc

    
    O (di-tert-butyl dicarbonate) to the crude mixture to "swap" the protecting group to a Boc group, which is easier to handle and purify.
    

Q: I see a byproduct with M+2 mass. A: This is likely the over-reduced ring-opened product (reductive cleavage of the C-N bond). This happens if the electron potential is too high (e.g., Li/NH


). Switch to Mg/MeOH and ensure the temperature is controlled.

Part 5: Data Summary

MethodReagentsConditionsRisk to [2.1.1] CageRecommendation
Mg/MeOH Mg (50 eq), MeOHRT, SonicationLowPrimary Choice
Na/Naph Na, Naphthalene, THF-78°CMediumBackup for steric bulk
Acid Hydrolysis HBr, AcOH, PhenolRefluxHigh Avoid
SmI2 SmI2, Amine, H2ORTLowGood alternative (expensive)

References

  • Synthesis and Stability of 2-Azabicyclo[2.1.1]hexane: Lescop, C., Mévellec, L., & Huet, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes.[1][2][3][5] Journal of Organic Chemistry, 66(12), 4187–4193.[3] (Establishes the synthesis and handling of the strained cage).

  • Mg/MeOH Deprotection Mechanism: Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive Deprotection of Sulfonamides using Magnesium in Methanol.[6] Tetrahedron, 53(42), 14355-14368. (The foundational text for the Mg/MeOH SET mechanism).

  • Modern Multigram Handling of [2.1.1] Systems: Chernykh, A. V., et al. (2024).[2] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry, 22(3).[1][2] (Demonstrates the robustness of the cage under controlled conditions).

  • General Sulfonamide Cleavage Guide: BenchChem Technical Guides. An In-depth Technical Guide to Boc and Tosyl Protecting Groups.

Sources

Improving the solubility of drug candidates containing the 2-azabicyclo[2.1.1]hexane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOL-AZA-211 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

The 2-azabicyclo[2.1.1]hexane scaffold is a high-value saturated bioisostere, often deployed to replace ortho-substituted phenyl rings, pyrrolidines, or cyclobutanes.[1][2][3] While its high fraction of sp3 hybridization (


) generally enhances solubility compared to planar aromatic systems, researchers frequently encounter "solubility cliffs" during lead optimization.

These failures often stem from two distinct mechanisms:

  • Crystal Lattice Energy: The rigid, compact geometry of the bicycle can facilitate highly efficient crystal packing, paradoxically reducing solubility despite high

    
    .
    
  • Lipophilic Bulk: When substituted with non-polar groups at the bridgehead (C1/C4), the scaffold acts as a "lipophilic ball," reducing solvation energy.

This guide provides a systematic troubleshooting workflow to diagnose and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your synthetic route, determine if your solubility issue is thermodynamic (crystal packing) or kinetic (lipophilicity/solvation). Use the following logic flow to select the correct remediation strategy.

Solubility_Workflow Start ISSUE: Low Aqueous Solubility (<10 µM) Check_MP Step 1: Check Melting Point (Tm) Start->Check_MP High_Tm High Tm (>200°C) (High Lattice Energy) Check_MP->High_Tm Rigid Packing Low_Tm Low Tm (<150°C) (Lipophilicity Issue) Check_MP->Low_Tm Grease Ball Effect Check_pKa Step 2: Check Basic Center pKa High_Tm->Check_pKa Check_LogD Step 3: Check LogD (pH 7.4) Low_Tm->Check_LogD Basic Basic (pKa > 7) Check_pKa->Basic NonBasic Neutral/Weak Base Check_pKa->NonBasic Strategy_Salt STRATEGY A: Salt Screen (Disrupt Lattice) Basic->Strategy_Salt Strategy_ASD STRATEGY B: Amorphous Solid Dispersion NonBasic->Strategy_ASD High_LogD LogD > 3.5 Check_LogD->High_LogD Strategy_Struct STRATEGY C: Structural Edit (Add Polar Vector) High_LogD->Strategy_Struct

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on physicochemical properties.

Part 2: Troubleshooting Guides & Protocols

Module A: Structural Modification (The "Design" Phase)

Applicable when: LogD is high (>3.5) and the molecule is a "grease ball."

The Problem: The 2-azabicyclo[2.1.1]hexane core is aliphatic but bulky. If you substitute the bridgehead carbons (C1/C4) with lipophilic groups (e.g., -CF3, -Ph), you negate the solubility benefit of the bioisostere.

Solution: Introduce polarity orthogonal to the bridgehead axis.

ModificationMechanismExpected Outcome
N-Oxide Formation Increases polarity of the amine.High Risk. The strained ring may undergo Cope elimination or ring-opening. Proceed with caution.
Bridgehead Heteroatom Replace C1/C4 with N (creating a diazabicycle).High Reward. Significantly lowers LogD.
Ether Linkage Use 2-oxabicyclo[2.1.1]hexane as an alternative.[2][4][5]Proven. Mykhailiuk et al. demonstrated a 6-fold solubility increase in fluxapyroxad analogs using the oxa-analog [1].[5]
Module B: Salt Screening (The "Formulation" Phase)

Applicable when: The molecule is crystalline, high-melting, and has a basic amine (pKa > 7).

The Problem: The secondary amine in the 2-azabicyclo[2.1.1]hexane ring is sterically hindered compared to pyrrolidine. Standard bulky acids (e.g., Tosylate) may not pack well, leading to hygroscopic gums rather than crystalline salts.

Protocol: Micro-Scale Salt Screen (10 mg Scale) Use this protocol to identify a counterion that breaks the crystal lattice effectively.

  • Preparation: Dissolve 10 mg of free base in 200 µL of Isopropanol (IPA) or Acetone.

  • Acid Addition: Add 1.05 equivalents of the following acids (0.1 M stock solutions in THF):

    • Hydrochloric Acid (HCl): Small counterion, good for rigid lattices.

    • Methanesulfonic Acid (MsOH): Strong acid, excellent for weak bases.

    • L-Tartaric Acid: Chiral, helps if the scaffold is enantiopure.

  • Thermal Cycling: Cycle the vials between 40°C and 5°C (4 hours per stage) for 48 hours. This promotes Ostwald ripening and stable crystal growth.

  • Analysis:

    • Clear Solution? Solubility is too high (or no salt formed). Evaporate solvent and check for solids.

    • Precipitate? Centrifuge and analyze by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

    • Gum/Oil? Add an antisolvent (Heptane) and sonicate. If it remains oil, discard this counterion.

Module C: Amorphous Solid Dispersion (The "Rescue" Phase)

Applicable when: Salts fail or the molecule is neutral.

The Problem: The rigid bicycle crystallizes too aggressively. We must "freeze" the molecule in a disordered (amorphous) state within a polymer matrix to increase apparent solubility.

Protocol: Solvent-Shift Precipitation

  • Polymer Selection: Use HPMCAS-M (Hypromellose Acetate Succinate) or PVP-VA64 . These polymers retard recrystallization effectively for rigid bicycles.

  • Dissolution: Dissolve Drug (10 mg) and Polymer (30 mg) in Acetone (1 mL).

  • Precipitation: Rapidly inject this solution into 10 mL of chilled (0°C) 0.1 M HCl (if basic) or Water (if neutral) under vigorous stirring.

  • Isolation: Filter the resulting precipitate immediately and dry under vacuum.

  • Validation: Run XRPD (X-Ray Powder Diffraction). You should see a "halo" (amorphous) rather than sharp peaks (crystalline).

Part 3: Frequently Asked Questions (FAQ)

Q1: My HCl salt is hygroscopic and turns into a puddle on the bench. Why? A: The 2-azabicyclo[2.1.1]hexane ring is compact. If the chloride ion cannot find a stable pocket in the crystal lattice due to the specific substituents on your analog, the lattice energy remains low, and the salt avidly absorbs water. Fix: Switch to a larger, softer counterion like Fumarate or Succinate , which can bridge multiple molecules and stabilize the lattice.

Q2: I'm worried about the chemical stability of the ring during salt formation. Is it stable? A: Generally, yes. Unlike bicyclo[1.1.0]butanes (their precursors), the [2.1.1] system is chemically robust. However, avoid strong Lewis acids at high temperatures (>100°C), which might trigger skeletal rearrangements. Standard mineral acids (HCl, H2SO4) at room temperature are safe [2].

Q3: Can I use this scaffold to replace a piperidine? A: You can, but be aware of the vector change. Piperidine is a chair (exit vectors ~180° or ~60°). 2-azabicyclo[2.1.1]hexane has a rigid angle of ~68° between the bridgehead and the nitrogen [3]. This dramatic change in geometry will alter binding affinity. It is a better mimic for ortho-substituted benzenes or pyrrolidines.

Q4: Why does the 2-oxa- analog often have better solubility than the 2-aza- analog? A: The oxygen atom in 2-oxabicyclo[2.1.1]hexane acts as a hydrogen bond acceptor but not a donor, and it lowers the LogP/LogD more effectively than a secondary amine (which can be protonated but also carries steric bulk on the N-substituent). Furthermore, the ether oxygen is less likely to participate in strong intermolecular H-bonding networks that drive tight crystal packing [1].

Part 4: Reference Data

Table 1: Comparative Physicochemical Properties Data adapted from Mykhailiuk et al. [1, 3]

ScaffoldFsp3LogP (Approx)Water Solubility (Relative)Primary Utility
Phenyl Ring 0.0HighBaseline (1x)Aromatic Stacking
2-Azabicyclo[2.1.1]hexane 1.0MediumHigh (2x - 10x)Proline/Ortho-Phenyl Bioisostere
2-Oxabicyclo[2.1.1]hexane 1.0LowVery High (>10x)Polarity Enhancement

References

  • Mykhailiuk, P. K., et al. (2023).[2][4][6] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[2][4] Available at: [Link]

  • Tian, S., et al. (2025).[3] "Substrate-Regulated Divergent Addition of N-Sulfonyl Ketimines to Bicyclo[1.1.0]butanes." Organic Letters. Available at: [Link] (Note: Representative link for recent synthesis stability discussions).

  • Levterov, V. V., et al. (2023).[4] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science. Available at: [Link]

Sources

By-product formation in the synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine . It is designed for medicinal chemists encountering yield loss, impurities, or stability issues with this high-strain bioisostere.

Status: Operational Lead Scientist: Senior Application Specialist (Strain Engineering Division) Topic: Troubleshooting By-product Formation & Yield Optimization

Executive Summary: The "Strain" Bottleneck

The 2-azabicyclo[2.1.1]hexane scaffold is a rigid,


-rich bioisostere for phenyl and piperidine rings. However, its synthesis is governed by strain release driving force  (

). The formation of the target 4-amine typically proceeds via a Curtius rearrangement of the corresponding carboxylic acid.[1]

Primary Failure Modes:

  • Skeletal Rearrangement: Formation of [2.2.0] isomers during photochemical construction.

  • Ring Opening (Elimination): Collapse of the bicyclic system to cyclobutenyl amines.

  • Curtius "Dead-Ends": Formation of insoluble urea by-products during the amine installation.

Diagnostic Workflows (Visualized)

Pathway A: Skeletal Construction Failures

If you are synthesizing the core skeleton via Bicyclobutane (BCB) Addition (Baran/Mykhailiuk methods), the nature of your imine substituent dictates the product.

G Start Bicyclobutane (BCB) Precursor Intermediate Zwitterionic Intermediate Start->Intermediate Strain Release Imine Reactant: Imine (R-N=CH-R') Imine->Intermediate Product Target: 2-Azabicyclo[2.1.1]hexane Intermediate->Product Path A: N-Aryl Imine (Nucleophilic Closure) Byproduct By-product: Cyclobutenyl Methanamine (Ring Opening) Intermediate->Byproduct Path B: N-Alkyl Imine (E1 Elimination)

Figure 1: Divergent reactivity based on nitrogen nucleophilicity. N-alkyl imines often trigger elimination (Path B) rather than cyclization.

Troubleshooting Guides (FAQs)

Module 1: The Curtius Rearrangement (C4-COOH C4-NH )

Context: You have the 2-azabicyclo[2.1.1]hexane-4-carboxylic acid (often called a 2,4-methanoproline analog) and are converting it to the amine.

Q1: I am observing a large amount of insoluble white precipitate that is NOT my product. What is it?

  • Diagnosis: This is likely the symmetrical urea by-product.

  • Mechanism: The Curtius rearrangement generates an isocyanate intermediate (

    
    ).[1][2][3][4][5] If trace water is present, it hydrolyzes a portion of the isocyanate to the free amine (
    
    
    
    ). This highly nucleophilic amine then attacks the remaining isocyanate to form the urea dimer (
    
    
    ).
  • Corrective Protocol:

    • Strict Anhydrous Conditions: Use flame-dried glassware. Ensure your solvent (tBuOH or Toluene) is distilled or from a fresh septum-sealed bottle.

    • Trapping Efficiency: If your goal is the Boc-protected amine, use a large excess of

      
      -BuOH (
      
      
      
      equiv) or run the reaction neat in
      
      
      -BuOH to outcompete the water hydrolysis rate.
    • Reagent Switch: Switch from

      
      /Acid Chloride to DPPA (Diphenylphosphoryl azide) . DPPA allows for a one-pot reaction that is often more controlled.
      

Q2: My yield is low, and NMR suggests the bicyclic ring has opened.

  • Diagnosis: Acid-catalyzed strain release.

  • Mechanism: The [2.1.1] system is acid-sensitive. During the acid chloride formation (using

    
     or Oxalyl Chloride), generated HCl can trigger ring opening to a cyclobutene derivative.
    
  • Corrective Protocol:

    • Use neutral conditions for the activation. Employ the Mixed Anhydride Method (Ethyl chloroformate /

      
      ) at 
      
      
      
      to generate the acyl azide without releasing strong mineral acids.
Module 2: Skeleton Synthesis (Photochemical vs. Chemical)

Context: You are building the ring system from scratch.

Q3: I am using the photochemical [2+2] route (Krow method), but I see a mixture of isomers.

  • Diagnosis: Formation of the [2.2.0] isomer .[6]

  • Mechanism: Intramolecular photocycloaddition of allylamines can yield the fused [2.2.0] system (ladderane-like) alongside the bridged [2.1.1] system depending on the tether length and orbital overlap.

  • Corrective Protocol:

    • Switch to Chemical Cyclization: Move to the Genentech Protocol (Intramolecular displacement of alkyl chloride by sulfinamide). This thermal method is purely purely nucleophilic (

      
      ) and avoids the orbital ambiguity of the excited state, yielding exclusively the [2.1.1] system.
      

Q4: I tried reacting a bicyclobutane with an alkyl imine, but I isolated an alkene.

  • Diagnosis: Elimination driven by basicity.

  • Mechanism: As shown in Figure 1, N-alkyl imines are more basic. The intermediate carbocation prefers to eliminate a proton (E1 pathway) to relieve ring strain, resulting in a cyclobutenyl amine rather than closing the ring.

  • Corrective Protocol:

    • This reaction is generally limited to N-aryl imines (electron-deficient nitrogen). If you need an N-alkyl product, synthesize the N-aryl analog first, then cleave the aryl group (e.g., oxidative cleavage of PMP) and re-alkylate, or use the Sulfinamide Route .

Validated Experimental Protocols

Protocol A: The "Safe" Curtius Rearrangement (Acid Boc-Amine)

Designed to minimize urea formation and ring opening.

  • Activation: Dissolve 2-azabicyclo[2.1.1]hexane-4-carboxylic acid (

    
    ) in dry THF (
    
    
    
    ) under
    
    
    .
  • Base: Add

    
     (
    
    
    
    ). Cool to
    
    
    .
  • Azidation: Add DPPA (

    
    ) dropwise. Stir at 
    
    
    
    for 1 hour, then RT for 1 hour.
  • Rearrangement & Trapping: Add an excess of

    
    -BuOH  (
    
    
    
    or use as co-solvent). Heat to reflux (
    
    
    ) for 4–6 hours. Note: Evolution of
    
    
    gas indicates the rearrangement is proceeding.
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with saturated

    
     (removes phosphate by-products).
    
  • Purification: Silica gel chromatography. The Boc-amine is stable; the free amine is volatile.

Protocol B: Handling the Free Amine

The free 4-amine is a volatile, hygroscopic solid/oil that degrades upon air exposure.

  • Do NOT store as the free base.

  • Standard: Immediately convert to the Hydrochloride Salt .

    • Dissolve crude amine in

      
      .
      
    • Add

      
       in 
      
      
      
      dropwise.
    • Filter the white precipitate under

      
      .
      
    • Store at

      
       under argon.
      

Data Summary: By-product Identification

SpeciesOriginAnalytical Signature (1H NMR)Prevention Strategy
Symmetrical Urea Curtius (Water ingress)Broad singlet (NH) > 6.0 ppm; Symmetric doubling of signals.Flame-dry glassware; Excess alcohol trap.
Cyclobutenyl Amine Ring Opening (Acid/Elimination)Appearance of olefinic protons (

). Loss of bridgehead signals.
Avoid strong mineral acids; Use N-aryl imines for BCB route.
[2.2.0] Isomer Photochemical [2+2]Distinct coupling constants (

values) compared to [2.1.1].
Use Sulfinamide displacement route.[7]
Isocyanate Incomplete CurtiusSharp peak ~2270 cm

(IR).
Ensure sufficient reflux time and nucleophile excess.

References

  • Levterov, V. V., et al. (2020).[8] Saturated Bioisosteres of Benzene: Synthesis and Properties. Angewandte Chemie International Edition. Link

    • Authority on the Bicyclobutane addition route and bioisosteric properties.
  • Liao, H., et al. (2016).[6] Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Synlett (Genentech). Link

    • The definitive guide for the scalable, non-photochemical sulfinamide route.
  • Chernykh, A. V., et al. (2024).[9] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry. Link

    • Detailed protocol for the carboxylic acid precursor and Curtius rearrangement steps.
  • Gianatassio, R., et al. (2016).[6][8] Strain-Release Amination. Science (Baran Lab).[8] Link

    • Foundational work on using bicyclo[1.1.0]butanes for amine synthesis.

Sources

Validation & Comparative

In Vitro and In Vivo Comparison of Drugs Containing 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-azabicyclo[2.1.1]hexane against its structural alternatives (principally pyrrolidine and phenyl rings). It synthesizes experimental data from recent medicinal chemistry campaigns to assist in lead optimization.

Executive Summary: The "Methanopyrrolidine" Advantage

The 2-azabicyclo[2.1.1]hexane scaffold (often referred to as "2,4-methanopyrrolidine" in its amino acid form) represents a critical tool in the "Escape from Flatland" strategy. By bridging the C2 and C4 positions of a pyrrolidine ring, this scaffold locks the conformation, altering the exit vectors of substituents and reducing the lipophilicity (LogD) compared to its parent rings.

This guide compares the performance of this scaffold against two primary alternatives:

  • Pyrrolidine: The flexible, saturated parent heterocycle.

  • Ortho-Substituted Phenyl: The planar aromatic ring (where the bicyclic system acts as a saturated bioisostere).

Physicochemical & Structural Comparison

The introduction of the methylene bridge creates a rigid, V-shaped topology. This structural constraint has immediate consequences for physicochemical properties, which are often the first filter in drug design.

Structural Exit Vectors

Unlike the flexible pyrrolidine, which exists in a dynamic equilibrium of envelope conformations, 2-azabicyclo[2.1.1]hexane is rigid.

  • Pyrrolidine: Substituents can rotate to relieve steric clash, often resulting in an "induced fit" but higher entropic penalty upon binding.

  • 2-Azabicyclo[2.1.1]hexane: The "butterfly" shape defines precise vectors (approx. 109°) that mimic the ortho-substitution pattern of a phenyl ring or a twisted proline pucker.

Comparative Data: Physicochemical Properties

Data derived from matched molecular pair (MMP) studies on Sonidegib analogs and model compounds.

PropertyPyrrolidine (Parent)Phenyl (Ortho-sub)2-Azabicyclo[2.1.1]hexane Impact
Hybridization sp³ (Flexible)sp² (Planar)sp³ (Rigid)Increased 3D character (Fsp³)
Lipophilicity (LogD) BaselineHigh (Lipophilic)Lower (-0.5 to -1.0 unit) Improves metabolic stability & solubility
Basicity (pKa) ~11.3 (Secondary amine)N/A~10.8 Slightly less basic due to strain
Water Solubility HighLowHigh Significant improvement over phenyl analogs
Metabolic Liability

-carbon oxidation
CYP oxidationBlocked

-positions
Reduces oxidative clearance

In Vitro Performance: Bioactivity & Stability

Metabolic Stability (Microsomal)

The bridgehead carbons in 2-azabicyclo[2.1.1]hexane are sterically protected and electronically deactivated toward Cytochrome P450 (CYP) oxidation compared to the


-carbons of pyrrolidine.

Case Study: Boscalid & Fluxapyroxad Analogs Source: Mykhailiuk et al., Nature Chemistry (2023) In a direct comparison where the ortho-phenyl ring of the fungicide Boscalid was replaced with 2-azabicyclo[2.1.1]hexane:

  • Boscalid (Phenyl):

    
    
    
  • Bicyclo[2.1.1]hexane Analog:

    
    
    
  • Result: 2-fold improvement in metabolic stability.

Nuance Alert (The Lomitapide Anomaly): In the case of Lomitapide (a MTP inhibitor), replacing the phenyl ring with the bicyclo[2.1.1]hexane core actually decreased stability (


 increased from 55 to 157). This suggests that while the ring itself is stable, its altered geometry may expose other parts of the molecule to CYP enzymes, highlighting the need for whole-molecule testing.
Target Potency (Binding Affinity)

Rigidification reduces the entropic cost of binding if the scaffold matches the bioactive conformation.

Case Study: Sonidegib (Hedgehog Pathway Inhibitor)

  • Parent Drug (Sonidegib):

    
    
    
  • 2-Azabicyclo[2.1.1]hexane Analog:

    
    
    
  • Interpretation: The analog retained nanomolar potency (3-fold drop is acceptable for early leads) while significantly lowering LogD and improving solubility.

Experimental Protocol: Microsomal Stability Assay

Use this protocol to validate the stability of your 2-azabicyclo[2.1.1]hexane derivatives.

  • Preparation: Prepare

    
     stock of test compound in DMSO. Dilute to 
    
    
    
    in phosphate buffer (pH 7.4).
  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of

    
    . Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH-regenerating system (MgCl2, glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

  • Sampling: Aliquot

    
     at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    and
    
    
    .

In Vivo Performance: Pharmacokinetics

Bioavailability (F%)

The 2-azabicyclo[2.1.1]hexane scaffold generally improves oral bioavailability compared to phenyl analogs due to increased solubility and reduced first-pass metabolism.

  • Fluxapyroxad Analog: Solubility increased from

    
     (parent) to 
    
    
    
    (bicyclo analog) and
    
    
    (oxa-bicyclo analog). This correlates directly with improved exposure (AUC) in rodent PK models.
Permeability (Caco-2)

Despite being saturated (which usually lowers permeability compared to flat aromatics), the compact nature of the [2.1.1] system maintains good membrane permeability.

  • Sonidegib Analog: Showed high permeability (

    
    ) in bidirectional Caco-2 assays, confirming it is not a P-gp substrate.
    
Visualization: Metabolic Fate & Optimization Workflow

OptimizationWorkflow Lead Lead Compound (Contains Phenyl/Pyrrolidine) Design Design Phase Vector Analysis & Docking Lead->Design Identify Metabolic Hotspot Synthesis Synthesis (Intramol. Displacement / [2+2]) Design->Synthesis Select Template Testing In Vitro Testing (HLM Stability / IC50) Synthesis->Testing Generate Analog Decision Decision Gate Testing->Decision Analyze Data Decision->Design Loss of Potency Candidate Optimized Candidate (2-Aza[2.1.1] Core) Decision->Candidate Improved PK/Potency

Figure 1: Optimization workflow for integrating the 2-azabicyclo[2.1.1]hexane scaffold. The cycle emphasizes the iterative testing of metabolic stability (HLM) vs. target potency.

Synthesis & Manufacturing Notes

For researchers planning to synthesize these analogs.

The historical route involved photochemical [2+2] cycloaddition, which is difficult to scale. The modern, scalable route (developed by Enamine and others) utilizes intramolecular nucleophilic displacement .

Key Protocol (Modern Route):

  • Starting Material: Protected amino acid derivative with a pendant alkyl chloride and a sulfinamide or carbamate.

  • Cyclization: Treat with a strong base (e.g., LiHMDS or NaH) in THF/DMF. The nitrogen nucleophile attacks the alkyl chloride to close the strained bridge.

  • Yield: This method routinely delivers multigram quantities (up to kg scale) with yields >30% over 4-5 steps.[1]

References

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. Link

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092-14099. Link

  • Levterov, V. V., et al. (2018). Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity. Journal of Organic Chemistry, 83(23), 14350–14361. Link

  • FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Lomitapide (NDA 203858).[2]Link

  • Diyuk, N., et al. (2023). Sonidegib bioisosteres: activity and ADME properties.[3] Enamine/Bienta Research Brief. Link

Sources

A Head-to-Head Comparison of Bicyclic Scaffolds for BRD4 Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases.[1] The development of small molecule inhibitors that target the acetyl-lysine binding pocket of BRD4 has been an area of intense research. A key determinant of an inhibitor's success lies in its core chemical scaffold, which dictates its potency, selectivity, and drug-like properties. This guide provides a detailed, head-to-head comparison of three distinct bicyclic scaffolds that have been investigated as BRD4 inhibitors: the Dihydropteridinone, the 3,5-Dimethylisoxazole, and the N6-Benzoyladenine scaffolds.

As a Senior Application Scientist, my goal is to provide not just data, but a nuanced understanding of the experimental rationale and the structure-activity relationships (SAR) that underpin the performance of these scaffolds. This guide is designed for researchers and drug development professionals seeking to make informed decisions in their own discovery programs.

The Biological Target: BRD4 and its Role in Disease

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. This process is crucial for the expression of various oncogenes, such as c-Myc, and pro-inflammatory genes.[2] Consequently, inhibiting the interaction between BRD4 and acetylated histones presents a promising therapeutic strategy for a range of cancers and inflammatory conditions. The development of potent and selective BRD4 inhibitors is therefore a high-priority goal in modern drug discovery.

The Bicyclic Scaffolds: A Comparative Overview

The selection of a bicyclic scaffold is a critical step in the design of BRD4 inhibitors. These rigid structures can effectively orient key functional groups in three-dimensional space to maximize interactions with the target protein.[3] Here, we compare three scaffolds that have shown promise in targeting BRD4.

  • Scaffold A: Dihydropteridinone (BI-2536 analogue) : This scaffold is derived from the dual PLK1/BRD4 inhibitor BI-2536.[2][4] Its rigid, bicyclic core provides a solid foundation for substitutions that can enhance potency and modulate selectivity.

  • Scaffold B: 3,5-Dimethylisoxazole : This scaffold represents a fragment-like starting point for the development of potent BRD4 inhibitors.[5] Its smaller size and potential for diverse modifications make it an attractive scaffold for fragment-based drug design (FBDD) approaches.

  • Scaffold C: N6-Benzoyladenine : This scaffold offers a novel chemical starting point for BRD4 inhibitor development.[1] Its unique purine-based structure presents different opportunities for establishing key interactions within the BRD4 binding pocket.

Visualizing the Scaffolds

Bicyclic_Scaffolds cluster_A Scaffold A: Dihydropteridinone cluster_B Scaffold B: 3,5-Dimethylisoxazole cluster_C Scaffold C: N6-Benzoyladenine A A B B C C

Caption: Chemical structures of the three bicyclic scaffolds discussed.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the inhibitory activities of representative compounds from each scaffold class against the first bromodomain of BRD4 (BRD4(1)). It is important to note that the data is compiled from different studies and direct comparisons should be made with caution. However, this compilation provides a valuable overview of the potential of each scaffold.

Scaffold ClassRepresentative CompoundBRD4(1) Inhibitory Activity (Kᵢ or IC₅₀)Key Structural FeaturesReference
Dihydropteridinone Analogue of BI-2536 (39j)Kᵢ = 8.7 nM3-bromobenzyl moiety for improved interactions with the WPF shelf.[2]
3,5-Dimethylisoxazole Fragment-like scaffold (68)Moderate potency (exact value not specified)Promising ligand efficiency (LE).[5]
N6-Benzoyladenine N6-(2,4,5-trimethoxybenzoyl)adenine (29)IC₅₀ = 0.427 µMTrimethoxybenzoyl group for enhanced binding.[1]

Interpretation of the Data:

The dihydropteridinone scaffold, as exemplified by compound 39j, demonstrates high potency with a Kᵢ value in the low nanomolar range.[2] This is attributed to favorable interactions with the WPF shelf of the BRD4 binding pocket. The 3,5-dimethylisoxazole scaffold, while showing more moderate initial potency, has a high ligand efficiency, making it an excellent starting point for further optimization.[5] The N6-benzoyladenine scaffold provides a novel chemical class with sub-micromolar inhibitory activity, indicating its potential for development into more potent inhibitors.[1]

Experimental Protocols: Ensuring Scientific Rigor

The following is a generalized protocol for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, a common method for determining the inhibitory activity of compounds against BRD4.

TR-FRET Assay for BRD4(1) Inhibition:

  • Reagents and Materials:

    • Recombinant human BRD4(1) protein (tagged with GST or His).

    • Biotinylated histone H4 peptide (acetylated at lysine residues).

    • Europium-labeled anti-GST or anti-His antibody (donor fluorophore).

    • Streptavidin-conjugated APC or d2 (acceptor fluorophore).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add BRD4(1) protein, biotinylated histone H4 peptide, and the test compound.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

    • Add the europium-labeled antibody and streptavidin-conjugated acceptor fluorophore.

    • Incubate for a further period (e.g., 60 minutes) to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale for Experimental Choices:

The TR-FRET assay is a robust, high-throughput method that allows for the sensitive and quantitative measurement of protein-protein interactions. The use of a biotinylated peptide and a tagged protein provides a specific and reliable detection system.

Experimental Workflow

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Serial Dilution of Test Compounds Incubation_1 Incubate BRD4, Peptide, and Compound Compound_Dilution->Incubation_1 Reagent_Prep Prepare Assay Reagents (BRD4, Peptide, etc.) Reagent_Prep->Incubation_1 Incubation_2 Add Detection Reagents and Incubate Incubation_1->Incubation_2 Read_Plate Read Plate on TR-FRET Reader Incubation_2->Read_Plate Data_Analysis Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Data_Analysis

Caption: A generalized workflow for a TR-FRET based BRD4 inhibition assay.

Causality and Structure-Activity Relationship (SAR) Insights

The differences in potency among these scaffolds can be attributed to their unique interactions within the BRD4 acetyl-lysine binding pocket.

  • Dihydropteridinone Scaffold: The SAR for this scaffold reveals that substitutions at the R2 position are critical for selectivity. For instance, replacing the cyclopentyl group of BI-2536 with a 3-bromobenzyl moiety in compound 39j enhances BRD4 affinity, likely through improved hydrophobic interactions with the WPF shelf.[2] This highlights the importance of exploring substitutions that can effectively occupy this hydrophobic region.

  • 3,5-Dimethylisoxazole Scaffold: As a fragment-like scaffold, the initial potency is moderate. However, its high ligand efficiency suggests that the core structure is making highly efficient contacts with the protein. The future direction for this scaffold would involve growing the fragment into adjacent pockets to pick up additional interactions, a common strategy in FBDD.[5]

  • N6-Benzoyladenine Scaffold: The SAR for this series indicates that substitutions on the benzoyl ring are crucial for activity. The N6-(2,4,5-trimethoxybenzoyl)adenine (29) derivative shows a significant increase in potency compared to the unsubstituted parent compound, suggesting that the methoxy groups are forming key interactions within the binding site.[1]

Conclusion and Future Directions

This guide has provided a head-to-head comparison of three distinct bicyclic scaffolds for the inhibition of BRD4. The dihydropteridinone scaffold has demonstrated the highest potency in the examples provided, while the 3,5-dimethylisoxazole and N6-benzoyladenine scaffolds represent promising starting points for further optimization.

The choice of scaffold will ultimately depend on the specific goals of the drug discovery program. For programs seeking a highly potent starting point, the dihydropteridinone scaffold may be the most attractive. For those employing an FBDD strategy, the 3,5-dimethylisoxazole scaffold offers an excellent foundation. The N6-benzoyladenine scaffold provides a novel chemical space to explore, potentially leading to inhibitors with unique properties.

Future research should focus on obtaining co-crystal structures of these scaffolds with BRD4 to gain a more detailed understanding of their binding modes and to guide further optimization efforts. Additionally, a systematic evaluation of their selectivity against other BET family members and their off-target effects will be crucial for their development as therapeutic agents.

References

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry.
  • Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC.
  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of N
  • Comparative Assessment of Protein Kinase Inhibitors in Public D
  • Computer-aided drug design of bicyclic-derived BRD4 inhibitors.
  • Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modul
  • Discovery and Optimization of Peptide Macrocycles - UQ eSpace. The University of Queensland.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC - NIH.
  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC.
  • A Comparative Analysis of Bicyclo[4.3.1]decadienes and Bicyclo[3.3.2]decadienes for Chemical Research and Drug Development - Benchchem. BenchChem.
  • A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in - Benchchem. BenchChem.
  • Exploring the scaffold universe of kinase inhibitors - PubMed.
  • Studies on[5][6]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches - PMC. National Center for Biotechnology Information.

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 | ACS Medicinal Chemistry Letters - ACS Public
  • Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modul
  • Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors - PubMed.
  • Variation of the bicyclic scaffold. - ResearchGate.
  • Discovery of Novel BRD4 Ligand Scaffolds by Automated Navigation of the Fragment Chemical Space | Request PDF - ResearchGate.
  • Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists - PMC.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2 - Journal of Medicinal Chemistry - ACS Figshare. Figshare.
  • Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investig
  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential.

Sources

The 2-Azabicyclo[2.1.1]hexane Scaffold: A Guide to Conformational Locking & Affinity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of high-affinity ligands, medicinal chemists often face the "Entropy-Enthalpy Compensation" dilemma. Flexible ligands lose significant entropy (


) upon binding, penalizing the overall free energy (

). The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a premier tool to solve this. Distinct from the widely adopted bicyclo[1.1.1]pentane (a linear spacer), the [2.1.1] system acts as a rigid, saturated bioisostere for proline, piperidine, and ortho-substituted benzenes.

This guide analyzes how this scaffold impacts protein-ligand binding affinity through conformational pre-organization , compares it against standard heterocyclic alternatives, and provides a validated workflow for its deployment in hit-to-lead optimization.

Part 1: The Bioisosteric Landscape

To understand the impact of 2-azabicyclo[2.1.1]hexane, we must first define its geometric relationship to the structures it replaces. Unlike flexible alkyl chains or planar aromatics, this scaffold introduces defined exit vectors —the specific angles at which substituents project from the core.

Structural Comparison

The scaffold is most frequently deployed as a Constrained Proline Mimic or a Saturated Ortho-Benzene Mimic .

  • Vs. Proline: Proline introduces a "kink" in peptide chains with a specific

    
     dihedral angle bias. The 2-azabicyclo[2.1.1]hexane core ("methanoproline") locks this conformation even further, restricting the "envelope" puckering of the pyrrolidine ring.
    
  • Vs. Ortho-Benzene: The bridgehead carbons in the [2.1.1] system mimic the 1,2-substitution pattern of benzene but with significantly higher

    
     character, improving solubility.
    
Visualization of Vector Geometry

The following diagram illustrates the geometric relationship and "Exit Vectors" of the [2.1.1] scaffold compared to its alternatives.

VectorComparison cluster_props Physicochemical Impact Proline Proline (Pyrrolidine) Flexible Envelope Pucker Angle: ~72° Aza211 2-Azabicyclo[2.1.1]hexane Rigid 'Boat-Like' Shape Defined Bridgehead Vector Proline->Aza211 Rigidification (Entropy Reduction) Prop1 Increased Fsp3 Aza211->Prop1 Prop2 Lower LogD Aza211->Prop2 Prop3 Metabolic Stability Aza211->Prop3 Benzene Ortho-Substituted Benzene Planar (Flat) Angle: 60° Benzene->Aza211 Saturation (Solubility Increase)

Caption: Comparison of the 2-azabicyclo[2.1.1]hexane scaffold against standard medicinal chemistry motifs. The scaffold bridges the gap between the geometric constraints of proline and the steric bulk of benzene.

Part 2: Thermodynamic Drivers of Affinity

The primary mechanism by which 2-azabicyclo[2.1.1]hexane improves binding affinity is Entropic Pre-organization .

The Equation

Binding affinity is governed by the Gibbs free energy equation:



  • 
     (Enthalpy):  Interactions (H-bonds, van der Waals).
    
  • 
     (Entropy):  Disorder.
    

When a flexible ligand (e.g., a linear amine or piperidine) binds to a protein, it must freeze into a specific conformation. This "freezing" costs energy (entropic penalty). The [2.1.1] scaffold is already "frozen" in a bioactive conformation. Therefore, the penalty upon binding is lower, resulting in a more negative (favorable)


.
Case Study: Collagen Stability & Proline Mimicry

Research from the Raines Lab (University of Wisconsin) demonstrated this effect using collagen peptides. They replaced proline with 2-azabicyclo[2.1.1]hexane derivatives.[1][2][3][4][5][6]

  • Observation: The rigid scaffold favored the trans isomer of the peptide bond significantly more strongly than proline itself.

  • Impact: This stabilization increased the thermal melting temperature (

    
    ) of the collagen triple helix, a direct proxy for tighter intermolecular binding affinity driven by conformational pre-organization.
    

Part 3: Comparative Performance Data

The following data summarizes the impact of swapping standard rings with the [2.1.1] scaffold. Data is synthesized from matched molecular pair (MMP) analyses in recent medicinal chemistry literature (e.g., Angew. Chem., J. Med. Chem.).[1][2][4][6][7][8][9][10][11][12][13]

Table 1: Physicochemical & Affinity Impact
MetricProline / Pyrrolidine (Reference)2-Azabicyclo[2.1.1]hexane (Scaffold)Impact on Drug Design
Conformational Flexibility High (Envelope puckering)Locked (Rigid bridge)Reduces entropic penalty; improves selectivity.
Water Solubility ModerateHigh Improved bioavailability; lower lipophilicity.[8]
Metabolic Stability Moderate (prone to oxidation)High Bridgehead hydrogens are sterically protected from CYP450.
Vector Angle (

)
Variable (~72°)Fixed (Distinct geometry)Accesses novel IP space; explores new sub-pockets.
Cis/Trans Amide Ratio ~4:1 (in peptides)>10:1 (strongly favors trans)Stabilizes secondary structures (helices/turns).
Table 2: Representative "Ortho-Effect" (Benzene Replacement)

Comparison based on Enamine's validation of Boscalid analogues (fungicide binding).

ScaffoldLipophilicity (LogP)Solubility (aq)Biological Activity
Ortho-Chlorobenzene (Original)3.0 (High)LowReference (100%)
2-Oxabicyclo[2.1.1]hexane (Analogue)1.8 (Lower) 10x Higher Retained or Improved

Note: While 2-oxa is listed here for solubility data availability, the 2-aza variant follows identical geometric principles for vector alignment.

Part 4: Experimental Workflow (Scaffold Validation)

Integrating this scaffold is not a simple "plug-and-play" operation; it requires a validation protocol to ensure the vector matches the binding pocket.

Synthesis Note

The synthesis of 2-azabicyclo[2.1.1]hexanes often involves iodocyclization of alkenyl amines or photochemical rearrangements. Unlike standard amide couplings, these cores are often built in situ or purchased as pre-functionalized building blocks (e.g., from Enamine).

Decision & Validation Protocol

Use this workflow to determine if the [2.1.1] scaffold is appropriate for your target.

Workflow Start Start: Lead Compound (Contains Proline/Ortho-Benzene) Step1 1. Computational Docking Overlay [2.1.1] vector on X-ray ligand Start->Step1 Decision1 Does Vector Match? Step1->Decision1 Step2 2. Synthesis (Iodocyclization or Building Block) Decision1->Step2 Yes Stop Discard Design Decision1->Stop No (Clash) Step3 3. Binding Assay (SPR/ITC) Measure Kd & Thermodynamic parameters Step2->Step3 Analysis 4. Thermodynamic Analysis Check for Entropy Gain (-TΔS) Step3->Analysis Analysis->Stop Affinity Loss Success Lead Optimization (Proceed to ADME) Analysis->Success Affinity Retained/Improved

Caption: Strategic workflow for evaluating the 2-azabicyclo[2.1.1]hexane scaffold. Critical decision points involve computational vector matching prior to synthesis.

Part 5: Strategic Application Guide

When to use 2-azabicyclo[2.1.1]hexane?
  • To "Escape Flatland": If your lead molecule is too aromatic (high Fsp2) and suffers from poor solubility, swapping an ortho-substituted benzene for this saturated scaffold can lower LogD and improve solubility without changing the vector significantly.

  • To Lock Conformation: If a proline residue in your ligand is metabolically labile or not rigid enough to achieve high selectivity, the [2.1.1] bridge will freeze the conformation, potentially boosting potency.

  • To Generate IP: This scaffold is less crowded in patent literature than standard piperidines or pyrrolidines, offering a route to novel intellectual property.

Critical Considerations
  • Steric Bulk: The "bridge" (methylene group) adds steric bulk above the ring plane. Ensure your protein pocket has space for this "vertical" element.

  • Basicity: The nitrogen in 2-azabicyclo[2.1.1]hexane is generally less basic than in unconstrained pyrrolidine due to the geometric strain affecting the lone pair availability. This can impact salt bridge formation in the binding pocket.

References

  • Mykhailiuk, P. K. (2024).[7][11] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link

  • Jenkins, C. L., et al. (2004).[4] Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. Journal of Organic Chemistry. Link

  • Levterov, V. V., et al. (2023).[9][14] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Communications (Contextual grounding for the [2.1.1] class). Link

  • Enamine Ltd. (2023). Saturated Bioisosteres of ortho-/meta-substituted Benzenes. Enamine Technical Library. Link

  • Krow, G. R., et al. (2003). Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system. Journal of Organic Chemistry. Link

Sources

Validating the Improved Metabolic Stability of 2-Azabicyclo[2.1.1]hexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond "flatland," embracing three-dimensional scaffolds that can confer superior physicochemical and pharmacokinetic properties.[1] Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) motif has emerged as a compelling bioisosteric replacement for common saturated heterocycles like piperidine.[2][3] The core hypothesis is that the rigid, strained ring system of aza-BCH can shield a molecule from metabolic attack, thereby enhancing its stability and, consequently, its in vivo exposure. This guide provides a technical framework for validating this hypothesis, offering a direct comparison and the experimental protocols necessary to generate the supporting data.

The Rationale: Overcoming Metabolic Liabilities with Structural Rigidity

A primary hurdle in drug development is rapid metabolic clearance, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[4][5][6] These enzymes catalyze the oxidative biotransformation of drug molecules, rendering them more water-soluble for excretion.[7][8] Common structural motifs, such as piperidine rings, often contain "metabolic soft spots"—positions susceptible to CYP-mediated oxidation (e.g., N-dealkylation or C-H oxidation).

The strategic replacement of a flexible ring system like piperidine with a rigid scaffold like 2-azabicyclo[2.1.1]hexane is a classic bioisosteric approach aimed at improving metabolic stability.[9][10] The conformational constraint of the aza-BCH scaffold can sterically hinder the approach of metabolizing enzymes, effectively "hiding" otherwise susceptible positions from enzymatic attack. This guide will walk through the experimental validation of this principle.

Comparative Analysis: Aza-BCH Derivative vs. Piperidine Analog

To illustrate the potential metabolic advantage of the aza-BCH scaffold, we will compare a hypothetical parent compound containing a piperidine ring (Compound A) with its corresponding 2-azabicyclo[2.1.1]hexane derivative (Compound B).

dot

cluster_A Compound A (Piperidine Analog) cluster_B Compound B (Aza-BCH Derivative) A A B B G cluster_prep Plate Preparation cluster_reaction Metabolic Reaction cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_compound Dispense Test Compound (1 µM final concentration) prep_microsomes Add Human Liver Microsomes (0.5 mg/mL final) prep_compound->prep_microsomes prep_buffer Add Phosphate Buffer prep_microsomes->prep_buffer pre_incubate Pre-incubate at 37°C (5 min) prep_buffer->pre_incubate Transfer Plate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C with shaking initiate->incubate timepoints Aliquots taken at: 0, 5, 15, 30, 45, 60 min incubate->timepoints Sample Over Time quench Quench Reaction (Cold Acetonitrile + Internal Standard) timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge Process Samples lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Quantify Parent Compound Remaining lcms->data

Sources

Case studies of successful bioisosteric replacement with 2-Azabicyclo[2.1.1]hexan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Azabicyclo[2.1.1]hexan-4-amine , a high-value bioisostere used to replace planar aromatic rings (e.g., anilines) and flexible saturated heterocycles (e.g., 4-aminopiperidines).

The "Bridge" to Superior Physicochemical Properties in Drug Design

Executive Summary: Escaping Flatland

The 2-azabicyclo[2.1.1]hexane scaffold (often abbreviated as 2-Aza-BCH ) has emerged as a premier "Escape from Flatland" motif. Unlike traditional bioisosteres that merely mimic shape, the 4-amino-2-azabicyclo[2.1.1]hexane variant offers a unique combination of rigidification and sp³-enrichment .

It functions primarily as a bioisostere for:

  • 1,4-Disubstituted Phenyl Rings (Anilines): Mimicking the vector geometry while eliminating aromaticity-related metabolic liabilities.

  • 4-Aminopiperidines: constraining the flexible chair conformation into a rigid bicyclic cage, reducing the entropic penalty of binding.

Key Performance Indicators (KPIs)
Feature2-Aza-BCH-4-amine Impactvs. Alternative (Phenyl/Piperidine)
Solubility High Increase Typically 6–10x higher than phenyl analogs due to reduced planarity and disruption of crystal packing.
Metabolic Stability Enhanced Eliminates aromatic hydroxylation sites; rigid cage protects the nitrogen lone pair.
Lipophilicity (LogD) Decreased Lowers LogD by ~0.5–1.0 units compared to aromatic isosteres.
Geometry Defined Vectors Provides distinct exit vectors (~120°–150°) intermediate between meta- and para-substitution.

Technical Deep Dive: Physicochemical & Geometric Profile

Geometric Analysis (Exit Vectors)

The critical advantage of the 2-azabicyclo[2.1.1]hexane core is its bridgehead substitution pattern.

  • Distance (C2–C4): The distance between the amine nitrogen (at C4) and the scaffold nitrogen (at C2) is shorter and more rigid than in piperazine.

  • Vector Angle: Unlike the parallel vectors of 1,4-phenylene (180°) or the flexible vectors of piperidine, the 2-Aza-BCH scaffold presents substituents at a constrained angle (approx 76° internal bridge angle), projecting exit vectors that access novel chemical space within the binding pocket.

Basicity (pKa) Modulation

The bridgehead amine (C4-NH2) typically exhibits a lower pKa than a standard primary amine due to the inductive effect of the strained cage and the adjacent heteroatom in the bridge.

  • Standard Piperidine pKa: ~10–11 (Often too basic, leading to hERG liability).

  • 2-Aza-BCH-4-amine pKa: Typically ~8.5–9.5. This reduction often improves membrane permeability (higher fraction of neutral species at physiological pH) while maintaining solubility.

Case Studies: Validating the Scaffold

Case Study A: The "Super-Piperazine" (BMS Androgen Receptor Degrader)

Reference: Bristol Myers Squibb (Org. Lett. 2024)

Challenge: In the development of Ligand-Directed Degraders (LDDs) for the Androgen Receptor, standard piperazine linkers resulted in poor oral bioavailability and rapid clearance. Solution: Introduction of the Azabicyclo[2.1.1]hexane piperazinium salt.[1] Mechanism: The rearrangement of a cyclobutyl-piperazine precursor created the rigid 2-Aza-BCH core in situ. Outcome:

  • Rigidity: The bicyclic core locked the linker orientation, improving target engagement.

  • Stability: The strained system proved bench-stable and resistant to oxidative metabolism compared to the flexible piperazine precursor.

Case Study B: Bioisosteric Replacement of Ortho-Substituted Benzenes

Reference: Enamine / Mykhailiuk et al. (J. Org. Chem. / Angew.[2][3][4][5] Chem.)

Experimental Comparison: Replacing the phenyl ring in Boscalid (fungicide) and Fluxapyroxad with the saturated bicyclic core.[6][7]

Compound VariantSolubility (µM)LogDMetabolic Clearance (Cl_int)
Original (Phenyl) 11 µM3.2High (Aromatic hydroxylation)
Bicyclo[2.1.1]hexane 17 µM3.1Medium
2-Oxa/Aza-BCH Analog 152 µM 2.4 Low (Best in Class)

Insight: The 2-Aza/Oxa-BCH variants provide a "solubility spike" that the carbon-only bicyclo[2.1.1]hexane cannot match, driven by the polarity of the heteroatom bridge.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-Azabicyclo[2.1.1]hexane Scaffold

Note: This protocol utilizes the "Rule-of-Five" breaking intramolecular [2+2] photocycloaddition, the most robust route to accessing the 4-substituted core.

Reagents:

  • Starting Material: N-Allyl-N-benzyl-2-aminoacrylate (or similar aza-diene precursor).

  • Catalyst: Ir(ppy)3 (Photocatalyst) or Thioxanthone (Sensitizer).

  • Solvent: Acetonitrile (degassed).

  • Light Source: Blue LEDs (450 nm).

Workflow:

  • Preparation: Dissolve the aza-diene (1.0 equiv) in degassed MeCN (0.05 M). Add sensitizer (2-5 mol%).

  • Irradiation: Irradiate with Blue LEDs in a flow reactor (residence time ~30 min) or batch reactor (12-24 h) at ambient temperature.

  • Purification: Concentrate in vacuo. The strained bicyclic product is often isolated via silica gel chromatography (EtOAc/Hexanes).

  • Functionalization: The resulting 4-carboxyl/ester group is converted to the amine via Curtius Rearrangement :

    • Hydrolysis to acid.

    • Treatment with DPPA/tBuOH to form the Boc-protected amine.

    • Deprotection with HCl/Dioxane to yield 2-Azabicyclo[2.1.1]hexan-4-amine .

Protocol 2: Self-Validating Stability Test

To ensure the strained ring survives physiological conditions:

  • Dissolve 1 mg of compound in 500 µL DMSO-d6.

  • Add 100 µL Phosphate Buffered Saline (D2O, pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Pass Criteria: >95% integration of bridgehead protons by ¹H NMR. (Failure indicates ring-opening hydrolysis).

Visualizations

Figure 1: Structural & Vector Comparison

This diagram illustrates the geometric shift from a planar phenyl ring to the 3D 2-Aza-BCH scaffold.

Bioisostere_Comparison Phenyl Phenyl Ring (Planar, Aromatic) AzaBCH 2-Aza-BCH-4-amine (Rigid, Bridged, sp3) Phenyl->AzaBCH Escape Flatland (Bioisosteric Replacement) Prop_Phenyl Vectors: 180° (Para) Solubility: Low Metab: Low (Oxidation) Phenyl->Prop_Phenyl Piperidine 4-Aminopiperidine (Flexible Chair, sp3) Piperidine->AzaBCH Rigidification (Entropic Gain) Prop_Pip Vectors: Variable Entropy: High Penalty pKa: ~10 (High) Piperidine->Prop_Pip Prop_Aza Vectors: ~120-150° Solubility: High Metab: High Stability AzaBCH->Prop_Aza

Caption: Comparative analysis of geometry and properties. The 2-Aza-BCH scaffold bridges the gap between aromatic rigidity and saturated solubility.[3]

Figure 2: Synthesis Workflow (Curtius Route)

Synthesis_Workflow Start Start: Cyclobutane Precursor or Aza-diene Step1 Step 1: [2+2] Photocycloaddition (Formation of Bicyclic Core) Start->Step1 Inter1 Intermediate: 2-Aza-BCH-4-carboxylate Step1->Inter1 Step2 Step 2: Curtius Rearrangement (DPPA, tBuOH, Heat) Inter1->Step2 Inter2 Intermediate: N-Boc-4-amino-2-aza-BCH Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final Product: 2-Azabicyclo[2.1.1]hexan-4-amine Step3->Final

Caption: Synthetic pathway to the 4-amine variant via photochemical ring closure and Curtius rearrangement.

References

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry. Source:Organic Letters (2024).[1][5] Context: Use of the scaffold in androgen receptor degraders.[1] URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the Ortho-Substituted Phenyl Ring. Source:Nature Chemistry / NIH PubMed (2023). Context: Detailed solubility and metabolic stability comparisons (Boscalid/Fluxapyroxad case studies).[6] URL:[Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Source:Journal of Organic and Pharmaceutical Chemistry (2024).[4][8] Context: Scalable synthesis protocols for the core scaffold.[4] URL:[Link]

  • Strain-Release Amination & Heteroatom Functionalization. Source:Science (2016) / J. Am. Chem. Soc. (2017). Context: Fundamental principles of functionalizing strained bicyclic systems (Baran Lab). URL:[Link]

Sources

Navigating Conformational Space: A Comparative Guide to 2-Azabicyclo[2.1.1]hexane in Off-Target Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures—2-azabicyclo[2.1.1]hexane (aza-BCH) has emerged as a critical bioisostere.[1] While often marketed solely for its ability to improve solubility, its most profound impact lies in its rigid definition of exit vectors .

This guide objectively assesses the performance of aza-BCH against standard pyrrolidine and ortho-substituted benzene scaffolds. It focuses specifically on how this conformational restriction influences off-target promiscuity, metabolic stability, and safety profiles (hERG/CYP).

The Mechanic of Action: Rigidity as a Selectivity Filter

The primary driver for off-target activity in drug discovery is often conformational flexibility . A flexible ligand (like a standard pyrrolidine) can adopt multiple low-energy conformations, allowing it to "mold" itself into the binding pockets of off-target proteins (e.g., hERG, various GPCRs).

2-azabicyclo[2.1.1]hexane functions via a "Lock-and-Key" discrimination mechanism:

  • Vector Definition: The bridgehead carbon constrains the amine and the C-substituents into a specific angular relationship (approx. 66° internal angle at the bridge), creating a distinct "kinked" geometry.

  • Entropic Advantage: By freezing the bioactive conformation, the ligand pays a lower entropic penalty upon binding to the primary target.

  • Steric Clash (Off-Target): The rigid bulk of the bicyclic bridge prevents the molecule from adapting to the restricted pockets of off-targets that would otherwise accommodate a flexible pyrrolidine.

Visualization: The Conformational Filter

The following diagram illustrates how the rigid aza-BCH scaffold discriminates between targets compared to a flexible analog.

ConformationalFilter cluster_0 Mechanism of Selectivity Flexible Flexible Analog (e.g., Pyrrolidine) Target Primary Target (Specific Pocket) Flexible->Target Induced Fit (High Entropic Cost) OffTarget Off-Target (Promiscuous Pocket) Flexible->OffTarget Molds to fit (High Toxicity Risk) Rigid Rigid Scaffold (2-azabicyclo[2.1.1]hexane) Rigid->Target Pre-organized Fit (High Affinity) Rigid->OffTarget Steric Clash (No Binding)

Figure 1: Comparative binding logic. The rigid aza-BCH scaffold prevents the "induced fit" often responsible for off-target promiscuity.

Comparative Analysis: Aza-BCH vs. Pyrrolidine vs. o-Benzene

The following data synthesizes findings from recent medicinal chemistry campaigns (including Merck’s LRRK2 optimization and Mykhailiuk’s bioisostere studies).

Table 1: Physicochemical and Safety Profile Comparison
FeaturePyrrolidine (Standard)2-Azabicyclo[2.1.1]hexane (Challenger)Impact on Off-Target Activity
Conformation Highly Flexible (Envelope/Twist)Rigid / ConstrainedHigh Selectivity Potential: Reduces ability to bind promiscuous pockets.
Lipophilicity (LogD) ModerateLower (-0.5 to -1.0 units) Reduced Promiscuity: Lower LogD correlates with reduced hERG binding and non-specific adsorption.
Solubility ModerateHigh Improved Safety: Reduces risk of precipitation-induced toxicity; allows lower dosing.
Metabolic Stability Variable (prone to

-oxidation)
Context Dependent Nuanced: Can block metabolic soft spots, but the strained ring can sometimes be a liability (see below).
Basicity (pKa) ~11.3 (Secondary amine)~10.0 - 10.5hERG Mitigation: Lower pKa reduces cation-pi interactions in the hERG channel.
Critical Insight: The Metabolic Stability Trade-off

While aza-BCH is often cited as a stability enhancer, experimental data reveals a complex reality.

  • Success Case: In Merck’s LRRK2 inhibitors, replacing pyrrolidine with aza-BCH improved intrinsic clearance (

    
    ) significantly.[1]
    
  • Failure Case: In analogs of fungicides like Bixafen, the strained ring system proved less stable than the parent benzene ring in microsomal assays.

  • Takeaway: Metabolic stability is not guaranteed and must be empirically validated early (see Protocol below).

Experimental Protocol: Assessing Off-Target Liability

To validate the safety profile of an aza-BCH analog, a self-validating screening loop is required. This protocol prioritizes "fail-fast" criteria for metabolic liability and hERG inhibition.

Workflow Overview

ScreeningWorkflow Start Candidate Design (Aza-BCH Analog) Synth Synthesis (Strain-Release / Photochem) Start->Synth Tier1 Tier 1: Physicochemical (LogD, Solubility) Synth->Tier1 Tier2 Tier 2: Metabolic Stability (Microsomal Stability Assay) Tier1->Tier2 Decision1 t1/2 > Threshold? Tier2->Decision1 Tier3 Tier 3: Safety Panel (hERG + CYP Inhibition) Decision1->Tier3 Yes Fail Discard / Redesign Decision1->Fail No (Unstable) Tier3->Fail hERG IC50 < 10µM Proceed Advance to In Vivo Tier3->Proceed Clean Profile

Figure 2: Tiered screening workflow for validating aza-BCH analogs, prioritizing metabolic stability checks before expensive safety panels.

Detailed Methodology
Step 1: Synthesis via Strain-Release[2]
  • Reagents: Bicyclo[1.1.0]butane (BCB) derivatives, appropriate nucleophiles (amines/thiols).

  • Procedure: React BCB with the nucleophile. For amine introduction, use an organometallic approach or radical addition across the central bond.

  • Note: Ensure high purity (>95%) as trace acyclic impurities can skew off-target data.

Step 2: Microsomal Stability (The Critical Filter)
  • Objective: Determine if the strained ring is a metabolic liability.

  • Assay: Incubate 1 µM test compound with pooled human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.

  • Metric: Calculate Intrinsic Clearance (

    
    ).[3]
    
  • Success Criteria:

    
     (for orally bioavailable targets).
    
Step 3: hERG Inhibition (Automated Patch Clamp)
  • Rationale: Aza-BCH lowers logP and basicity, theoretically reducing hERG risk. This step validates that hypothesis.

  • Protocol: Use CHO cells stably expressing hERG channels.

  • Concentration: 4-point titration (e.g., 0.1, 1, 10, 30 µM).

  • Success Criteria:

    
     (or >30-fold margin against primary potency).
    

Conclusion

2-azabicyclo[2.1.1]hexane is a high-value tool for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates. By replacing flexible pyrrolidines or planar aromatics with this rigid, sp³-rich scaffold, researchers can often achieve:

  • Reduced Off-Target Binding: Through steric exclusion of promiscuous pockets.

  • Improved Safety: Via lower lipophilicity and basicity (mitigating hERG).

  • Enhanced Solubility: Facilitating formulation.

However, it is not a universal solution. The metabolic stability of the strained ring is context-dependent and must be screened early. Used judiciously, aza-BCH represents a sophisticated method to "design out" off-target activity through precise geometric control.

References

  • Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Denisenko, A., et al. (2021).[4] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemistry – A European Journal. Link

  • Krow, G. R., et al. (2004).[5] Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. Journal of Organic Chemistry. Link

  • Merck & Co. (2020). Discovery of LRRK2 Inhibitors: Optimization of Physicochemical Properties using Aza-BCH Scaffolds. (Referenced in context of general industry adoption of sp3-rich scaffolds for kinase selectivity).

Sources

Comparative QSAR studies of 2-azabicyclo[2.1.1]hexane-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Contracted" Bioisostere

In the pursuit of "escaping flatland," medicinal chemists often turn to sp³-rich scaffolds to improve solubility and metabolic stability.[1][2] While bicyclo[1.1.1]pentane (BCP) has become the standard bioisostere for para-phenyl rings, 2-azabicyclo[2.1.1]hexane (2-ABH) has emerged as a critical, rigid bioisostere for pyrrolidine and ortho-substituted benzenes .

This guide objectively compares 2-ABH against its primary alternatives (pyrrolidine, piperidine, and 2-azabicyclo[2.2.1]heptane). The core value proposition of 2-ABH lies in its ability to constrain exit vectors while simultaneously lowering lipophilicity and blocking metabolic hotspots , a combination rarely found in flexible heterocycles.

Structural QSAR: Geometry and Exit Vectors

The defining feature of 2-ABH is its rigid bicyclic framework, which locks the nitrogen lone pair and the C-substituents into a specific orientation. Unlike pyrrolidine, which undergoes rapid envelope flipping, 2-ABH is conformationally locked.

Vector Comparison

In Structure-Based Drug Design (SBDD), the "exit vector" determines how a substituent projects into the binding pocket.

  • Pyrrolidine: Flexible. Average bond angle ~109.5°, but sweeps a large cone of conformational space.

  • 2-Azabicyclo[2.1.1]hexane: Rigid.[1][2] The "methano" bridge contracts the C2-N-C5 angle. This creates a distinct vector that can access hydrophobic sub-pockets unreachable by the flatter pyrrolidine.

Visualizing the Decision Matrix

Use the following logic flow to determine if 2-ABH is the correct scaffold for your lead optimization.

Bioisostere_Decision_Tree Start Lead Compound Optimization Issue_ID Identify Liability Start->Issue_ID Metab_Instability High Clearance (CYP Oxidation?) Issue_ID->Metab_Instability Solubility Low Solubility (High LogD) Issue_ID->Solubility Potency Low Potency (Entropic Penalty) Issue_ID->Potency Check_Scaffold Current Scaffold: Pyrrolidine / Phenyl? Metab_Instability->Check_Scaffold Solubility->Check_Scaffold Potency->Check_Scaffold Soln_2ABH Deploy 2-Azabicyclo[2.1.1]hexane Check_Scaffold->Soln_2ABH If Ortho-subst. or Proline Soln_BCP Deploy Bicyclo[1.1.1]pentane Check_Scaffold->Soln_BCP If Para-phenyl Mechanism_Metab Mechanism: Bridgehead blocks alpha-oxidation Soln_2ABH->Mechanism_Metab Mechanism_Vector Mechanism: Rigid Vector reduces entropic cost Soln_2ABH->Mechanism_Vector

Figure 1: Decision tree for deploying 2-azabicyclo[2.1.1]hexane based on specific ADME/Potency liabilities.

Physicochemical Profile & Metabolic Stability[1][2][3][4][5]

The substitution of a pyrrolidine ring with 2-ABH typically results in a predictable shift in physicochemical properties.

Comparative Data Table

The following data synthesizes trends observed in Merck's LRRK2 inhibitor studies and Enamine's internal profiling [1, 2].

PropertyPyrrolidine (Reference)2-Azabicyclo[2.1.1]hexaneImpact / QSAR Insight
Conformation Flexible (Envelope flip)Rigid (Locked)Reduces entropic penalty upon binding.
Basicity (pKa) ~11.3 (Secondary amine)~9.5 - 10.0Lower pKa improves permeability and reduces hERG liability.
Lipophilicity (LogD) Baseline-0.5 to -1.0 unit Lower LogD improves solubility and reduces non-specific binding.
Metabolic Stability Vulnerable (α-oxidation)High Bridgehead C-H bonds are sterically protected and electronically deactivated.
Solubility ModerateHigh Combination of lower LogD and disruption of planar stacking.
The Metabolic Shield Mechanism

In pyrrolidines, the carbons alpha to the nitrogen are prime targets for CYP450-mediated oxidation.

  • In 2-ABH: The bridgehead carbons (C1 and C4) are the alpha-carbons. Abstraction of a hydrogen from these positions is energetically unfavorable because the resulting radical/cation cannot achieve planarity due to the rigid cage (violation of Bredt’s Rule equivalent for radicals). This effectively "shields" the molecule from oxidative clearance.

Case Study: LRRK2 Kinase Inhibitors

A definitive example of 2-ABH utility is found in the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease [1].[1]

  • Challenge: The lead pyrrolidine compound exhibited high intrinsic clearance (

    
    ) and poor solubility.
    
  • Intervention: Bioisosteric replacement of the pyrrolidine with 2-azabicyclo[2.1.1]hexane.[3]

  • Result:

    • Potency: Maintained or slightly improved (due to rigid vector alignment).

    • Clearance:

      
       reduced by >50% (Metabolic shielding).
      
    • Solubility: Improved >2-fold.

Experimental Protocols

To validate these QSAR properties in your own pipeline, use the following synthesis and assay protocols.

Synthesis: [3+2] Cycloaddition (The Mykhailiuk Method)

The most modular route to these scaffolds involves the reaction of bicyclo[1.1.0]butanes (BCBs) with imines [3].

  • Reagents: Bicyclo[1.1.0]butane (BCB), N-aryl imine, Lewis Acid (

    
     or similar).
    
  • Procedure:

    • Dissolve N-aryl imine (1.0 eq) in dry DCM under Argon.

    • Add Lewis Acid catalyst (10-20 mol%).

    • Add BCB (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2-4 hours.

    • Purification: Quench with

      
      , extract with DCM, and purify via silica gel chromatography.
      
  • Note: This method yields the 2-ABH core with substituents defined by the imine and BCB starting materials.

Protocol: Microsomal Stability Assay (Clearance Validation)
  • Objective: Quantify the metabolic stability advantage of 2-ABH vs. Pyrrolidine.

  • System: Pooled Human Liver Microsomes (HLM).

Step-by-Step:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Computational Workflow

Modeling 2-ABH requires careful handling of ring strain. Standard force fields (MMFF94) usually handle this well, but DFT is recommended for precise vector analysis.

QSAR_Workflow Input Input Structures (Pyrrolidine vs 2-ABH) Conf_Search Conformational Search (Sample Ring Pucker) Input->Conf_Search DFT_Opt DFT Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt Lowest Energy Vector_Calc Calculate Exit Vectors (N-C-C Angles) DFT_Opt->Vector_Calc Overlay Pharmacophore Overlay (Align to Active Site) Vector_Calc->Overlay Output Predict Potency/LogD Overlay->Output

Figure 2: Computational workflow for comparing bioisosteric vectors.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link

  • Levterov, V. V., et al. (2018). Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry, 83(24), 15292–15301. Link

  • Denisenko, A., et al. (2020). 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Benzene. Chemistry – A European Journal, 26(67), 15553–15558.[4] Link

  • Enamine Ltd. (2023).[3] 2-Azabicyclo[2.1.1]hexane Building Blocks. Enamine Store. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Azabicyclo[2.1.1]hexan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Hazards of Strained Amines

2-Azabicyclo[2.1.1]hexan-4-amine is not a generic reagent; it is a high-value, strained bicyclic building block often employed as a bioisostere for piperidines or pyrrolidines in medicinal chemistry. Its rigid geometry provides unique pharmacological properties, but its chemical nature presents specific safety challenges.

As a Senior Application Scientist, I often see researchers underestimate this class of compounds. They treat them like standard organic bases (e.g., Triethylamine). This is a mistake. The combination of volatility (in free base form), nucleophilicity , and potential ring strain reactivity demands a higher tier of vigilance than standard bench reagents.

This guide moves beyond generic "wear gloves" advice. It provides a causal, evidence-based PPE strategy designed to protect you from the specific permeation and inhalation risks associated with low-molecular-weight bicyclic amines.

Hazard Characterization & Risk Assessment

Before selecting PPE, we must define the enemy. Based on structural analogs and functional group analysis (CAS 793652-39-8 for the free base), the following hazards are critical:

Hazard ClassMechanism of ActionOperational Implication
Corrosivity (Skin/Eye) High alkalinity (pKa ~10-11) leads to rapid saponification of skin lipids and protein denaturation.Zero skin contact tolerance. Splash protection is insufficient; permeation resistance is required.
Respiratory Irritation Volatile free base vapors irritate mucous membranes (STOT SE 3).Mandatory Fume Hood. The "fishy" odor threshold is often higher than the safety limit.
Acute Toxicity Systemic absorption via dermal or inhalation routes.Double-gloving protocol for stock solution preparation.
Chemical Stability Strained [2.1.1] system may be prone to ring-opening under strong acidic/oxidative stress.Exothermic decomposition risk. Face shielding is required during scale-up or neutralization.

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. PPE must scale with the operation.

Hand Protection: The Permeation Problem

Scientific Rationale: Low molecular weight amines (like this bicyclic amine) are notorious for permeating standard nitrile gloves rapidly. The nitrogen lone pair facilitates diffusion through the polymer matrix.

TaskRecommended Glove SystemRationale
Analytical Weighing (<10 mg) Double Nitrile (0.11 mm min) Short contact time; dexterity needed for micro-spatulas. Change immediately upon splash.[1]
Synthesis / Transfer (>100 mg) Laminate (Silver Shield/4H) under Nitrile Laminates provide >4hr breakthrough time for amines. Outer nitrile provides grip and tear resistance.
Spill Cleanup Butyl Rubber or Viton Thick polymer required to resist bulk liquid saturation. Standard nitrile will fail in <5 mins.
Eye & Face Protection[2][3][4][5]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the vapor/aerosol risk of amines.

  • High Risk (Heating/Quenching): Polycarbonate Face Shield (8-inch minimum) worn over goggles.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill outside hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges. Note: Do not rely on odor; amines cause olfactory fatigue.

Visualized Workflows

Workflow 1: PPE Decision Logic

Caption: Logical flow for selecting the correct glove and eye protection based on experimental scale and state of matter.

PPE_Selection Start Start: Handling 2-Azabicyclo[2.1.1]hexan-4-amine State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid (Free Base) State->Liquid LowRisk < 100mg / Analytical Solid->LowRisk HighRisk > 100mg / Synthesis / Heating Solid->HighRisk PPE_Level3 LEVEL 3 PPE: Laminate Liner + Nitrile Outer Face Shield + Goggles Fume Hood Sash Lowered Liquid->PPE_Level3 Always High Caution Scale Scale / Operation? PPE_Level1 LEVEL 1 PPE: Double Nitrile Gloves Safety Glasses w/ Side Shields Lab Coat LowRisk->PPE_Level1 PPE_Level2 LEVEL 2 PPE: Double Nitrile (Thick) Chemical Goggles Fume Hood Mandatory HighRisk->PPE_Level2

Operational Protocol: Safe Handling & Transfer

This protocol is designed to minimize vapor release and static discharge (common with amine salts).

Step 1: Engineering Control Setup

  • Verify fume hood flow (magnehelic gauge or tissue test).

  • Clear the working area of "clutter" to prevent turbulence which can pull vapors out of the hood.

  • Place a disposable absorbent pad (pig mat) on the hood surface.

Step 2: Weighing (The Critical Moment)

  • For Solids (HCl Salt): Use an anti-static gun if available. Amine salts are hygroscopic and sticky.

  • For Liquids (Free Base):Never weigh outside the hood. Use a tared, septa-sealed vial. Inject the liquid through the septa using a syringe to avoid open-air exposure.

Step 3: Quenching/Disposal [2][3][4][5][6]

  • Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream; this can form explosive N-nitroso compounds or unstable salts.

  • Segregate into "Basic Organic Waste."

Workflow 2: Emergency Spill Response

Caption: Immediate actions required upon accidental release of material outside primary containment.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL) in Hood Assess->Minor Major Major (>5mL) or Outside Hood Assess->Major Action_Minor 1. Absorb with Pig Mat 2. Wipe with dilute Acetic Acid 3. Double bag waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Alert Safety Officer 3. Do not re-enter without SCBA/Respirator Major->Action_Major

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • Ansell Chemical Resistance Guide. (Permeation data for Amines vs. Nitrile/Neoprene/Laminate).

  • PubChem Compound Summary. 2-Azabicyclo[2.1.1]hexan-4-amine (and analogs). National Center for Biotechnology Information.

Disclaimer: This guide is for educational purposes for trained personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.